Naltriben mesylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(1S,2R,13R,21S)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24-,25-,26-/m0/s1 |
InChI 键 |
ZHVWWEYETMPAMX-CGIBELHQSA-N |
手性 SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
规范 SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
产品来源 |
United States |
Foundational & Exploratory
Naltriben Mesylate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a notable preference for the δ₂ subtype.[1][2][3] Its utility in neuroscience research is primarily centered on its ability to differentiate between δ-opioid receptor subtypes, thereby aiding in the characterization of novel opioid ligands and the elucidation of the physiological roles of these receptors.[1][4] Beyond its primary target, naltriben exhibits a more complex pharmacological profile, acting as a kappa (κ)-opioid receptor agonist at higher concentrations and as a positive modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][3] This multifaceted activity underscores the importance of a thorough understanding of its mechanism of action for accurate interpretation of experimental results.
This technical guide provides an in-depth overview of the molecular mechanisms underlying the effects of naltriben mesylate, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Delta-Opioid Receptor Antagonism
Naltriben's principal mechanism of action is the competitive antagonism of the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[5] δ-opioid receptors are typically coupled to inhibitory G-proteins (Gαi/o).[5][6]
Signaling Pathway of Delta-Opioid Receptor Antagonism
The binding of an agonist to the δ-opioid receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] As an antagonist, naltriben binds to the δ-opioid receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competitively blocks the binding of endogenous and exogenous agonists, thereby preventing the inhibition of adenylyl cyclase.[9] This leads to a disinhibition of the enzyme, allowing for basal or stimulated levels of cAMP production to be maintained.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Naltriben (B52518) is a potent and highly selective antagonist for the delta (δ)-opioid receptor, playing a crucial role in the pharmacological dissection of the opioid system.[1] Its utility is particularly pronounced in distinguishing between the δ1 and δ2 opioid receptor subtypes, making it an invaluable tool in neuroscience research.[1] This document provides an in-depth overview of naltriben mesylate's selectivity, binding profile, functional activity, and the experimental methodologies used for its characterization.
Binding Affinity and Selectivity
This compound exhibits a strong preference for the δ-opioid receptor over the mu (μ) and kappa (κ) opioid receptors. This selectivity is quantitatively demonstrated by its dissociation constants (Ki) derived from radioligand binding assays.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source |
| Delta (δ) | 0.013 | [2][3] |
| Mu (μ) | 19 | [2][4] |
| Kappa (κ) | 152 | [2] |
Lower Ki values indicate higher binding affinity.
The data clearly illustrates that naltriben's affinity for the δ-opioid receptor is approximately 1,461-fold higher than for the μ-opioid receptor and over 11,692-fold higher than for the κ-opioid receptor. In addition to its high affinity, naltriben is reported to be an inverse agonist of δ2-opioid receptors.[3] In vivo studies have further substantiated its selectivity for the δ2 subtype.[2][5]
Functional Activity Profile
While primarily characterized as a selective δ-opioid receptor antagonist, naltriben's pharmacological profile is multifaceted, especially at higher concentrations.
-
Delta (δ)-Opioid Receptor: It acts as a potent and selective antagonist, particularly for the δ2 subtype.[1][5][6]
-
Mu (μ)-Opioid Receptor: At higher concentrations, naltriben can act as a noncompetitive antagonist at μ-opioid receptors.[4]
-
Kappa (κ)-Opioid Receptor: It has been shown to exhibit agonist activity at κ-opioid receptors at high doses.[1][7] This κ-agonist activity can sometimes complicate the interpretation of in vivo studies.[7]
-
TRPM7 Activation: Naltriben is also an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[6][8] This action is independent of its opioid receptor activity and can induce calcium influx, which has been shown to enhance glioblastoma cell migration and invasion through the MAPK/ERK signaling pathway.[9][10]
Key Experimental Protocols
The characterization of naltriben's selectivity relies on a variety of well-established in vitro and in vivo experimental procedures.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for δ, μ, and κ opioid receptors.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., from rat or mouse) or cells expressing the specific opioid receptor subtype (e.g., CHO-DG44, COS-7, PC12) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in a fresh buffer. This process is often repeated to wash the membranes.
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand is incubated with the membrane preparation. Commonly used radioligands include:
-
Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (naltriben).
-
The IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Radioligand Binding Assay Workflow
In Vivo Antagonism Studies
These experiments assess the functional antagonism of naltriben in a living organism.
Objective: To evaluate the ability of naltriben to block the antinociceptive effects of δ-opioid receptor agonists.
Methodology:
-
Drug Administration:
-
Nociceptive Testing:
-
A pain response is measured using a standardized test, such as the tail-flick or hot-plate test.
-
The latency to respond to the thermal stimulus is recorded. An increase in latency indicates an antinociceptive (analgesic) effect.
-
-
Data Analysis:
-
The ability of naltriben to prevent or reverse the increase in response latency caused by the agonist is quantified.
-
Dose-response curves can be generated to determine the potency of naltriben as an antagonist.
-
Signaling Pathways
Naltriben's interaction with its targets initiates distinct intracellular signaling cascades.
δ-Opioid Receptor Antagonism
δ-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Agonist binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, naltriben binds to the receptor but does not initiate this cascade; instead, it blocks agonists from binding and activating the receptor.
Naltriben's Antagonism of δ-Opioid Signaling
TRPM7 Channel Activation
Independent of its opioid receptor activity, naltriben activates TRPM7 channels, leading to Ca2+ influx and subsequent activation of downstream signaling pathways.
Naltriben-Induced TRPM7 Signaling Pathway
Summary of In Vivo Findings
-
Brain Distribution: Following intravenous administration in mice, [3H]naltriben shows high uptake and retention in brain regions rich in δ-opioid receptors, such as the striatum and cortical regions.[5] This binding is saturable and can be blocked by other δ-antagonists like naltrindole.[5]
-
Subtype Selectivity: In vivo studies in mice provide evidence for naltriben's selectivity for the δ2-opioid receptor subtype.[5]
-
Dose-Dependent Effects in Rats: In rats, the selectivity of naltriben for the δ2 receptor is not maintained after subcutaneous administration at higher doses (1 mg/kg), where it antagonizes both δ1 and δ2 agonists to a similar extent.[7] At even higher doses (3 mg/kg), the δ-antagonism is unexpectedly lost, which is attributed to the emergence of a κ-agonist-like activity.[7]
Conclusion
This compound is a highly selective δ-opioid receptor antagonist with a complex pharmacological profile. Its high affinity for δ-receptors, particularly the δ2 subtype, makes it an indispensable pharmacological tool. However, researchers and drug developers must remain cognizant of its off-target activities, including μ-receptor antagonism and κ-receptor agonism at higher concentrations, as well as its distinct role as a TRPM7 channel activator. A thorough understanding of its dose-dependent and multi-target profile is critical for the accurate design and interpretation of experiments aimed at elucidating the role of the δ-opioid system in health and disease.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Naltriben Mesylate-Mediated TRPM7 Channel Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel by naltriben (B52518) mesylate. It consolidates key quantitative data, details established experimental protocols, and illustrates the underlying molecular mechanisms and signaling pathways.
Introduction: TRPM7 and the Advent of a Selective Activator
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bi-functional protein, operating as both a non-specific divalent cation channel and a serine/threonine protein kinase.[1][2][3] Ubiquitously expressed, TRPM7 is a critical regulator of cellular magnesium homeostasis, motility, proliferation, and differentiation.[1][2] Its involvement in pathological conditions such as anoxic neuronal death, cardiac fibrosis, and tumor progression has positioned it as a significant therapeutic target.[1][2][4][5]
Historically, the study of TRPM7 function was hampered by the lack of specific pharmacological agonists. The discovery of naltriben, a δ-opioid receptor antagonist, as the most selective known positive gating modulator of TRPM7, has provided a crucial tool for elucidating its physiological and pathophysiological roles.[6][7] This guide details the mechanism, quantitative effects, and experimental investigation of naltriben's action on the TRPM7 channel.
Mechanism of Action
Naltriben functions as a positive gating modulator of the TRPM7 channel.[5][6][7] Its mechanism is distinct from physiological activators in that it can reversibly activate TRPM7 currents even in the presence of physiological intracellular Mg2+ concentrations and under conditions of low phosphatidylinositol 4,5-bisphosphate (PIP2), a known regulator of the channel.[1][2][5][6] Mutagenesis experiments suggest that the binding site for naltriben is located within or near the TRP domain of the channel protein.[1][2][5][6] This direct activation allows for the study of TRPM7-mediated cation influx under near-physiological intracellular conditions.[5]
Quantitative Data Summary
Naltriben's activation of TRPM7 has been quantified across several studies, primarily using electrophysiology and calcium imaging in various cell lines. The data highlights its potency and selectivity.
| Parameter | Value / Observation | Cell Type | Key Findings | Reference |
| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | Naltriben is a potent activator of the TRPM7 channel. | [5][6][7] |
| Selectivity | No effect at 50 µM | HEK293 cells | Selective for TRPM7 over other tested TRP channels (TRPM2, TRPM8, TRPV1). | [5][6][7] |
| Current Density | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF (at +100 mV) | U87 Glioblastoma cells | Significantly potentiates endogenous TRPM7-like currents. | [6] |
| Activation Condition | Independent of intracellular Mg²⁺ depletion | HEK293 cells, U87 cells | Activates TRPM7 under physiological intracellular conditions. | [1][5][6] |
| Reversibility | Readily reversible upon washout | U87 Glioblastoma cells | The effect is not permanent, allowing for controlled experiments. | [6] |
| Inhibitor Interaction | Competitively interferes with the TRPM7 inhibitor NS8593 | HEK293 cells | Suggests overlapping or allosterically coupled binding sites. | [1][2][5] |
Downstream Signaling and Cellular Effects
Activation of TRPM7 by naltriben initiates a cascade of intracellular events, primarily through Ca²⁺ influx. In glioblastoma (GBM) cells, this has been shown to selectively activate the MAPK/ERK signaling pathway, while having no significant effect on the PI3K/Akt pathway.[4][6][8] This leads to downstream functional changes, including increased expression of matrix metalloproteinase-2 (MMP-2) and a subsequent enhancement of cell migration and invasion, key characteristics of cancer metastasis.[4][6] Notably, this enhanced migratory phenotype occurs without a corresponding increase in cell proliferation or viability.[4][6]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure naltriben's effect on TRPM7-like currents in a cellular model.
Objective: To characterize the potentiation of endogenous or recombinant TRPM7 currents by naltriben.
Methodology:
-
Cell Preparation: Culture cells (e.g., U87 GBM or HEK293T) on glass coverslips. For recombinant studies, transiently transfect HEK293T cells with a TRPM7-expressing plasmid 48 hours prior to recording.[9]
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[3]
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 HEDTA (to buffer free Mg²⁺). Adjust pH to 7.2 with CsOH. For physiological Mg²⁺ experiments, include Mg-ATP and buffer free Mg²⁺ to a desired concentration (e.g., 550 µM).[10][11]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200-1000 ms) at regular intervals (e.g., every 2-10 seconds) to elicit currents.[3][12]
-
Record baseline currents until a stable response is achieved.
-
Perfuse the bath with the external solution containing naltriben (e.g., 50 µM) and continue recording.
-
Perform a washout by perfusing with the control external solution to test for reversibility.
-
-
Data Analysis:
-
Extract current-voltage (I-V) relationships from the ramp protocol. TRPM7 currents are characterized by a small inward current and a large, outwardly rectifying outward current.[9][12]
-
Plot current density (pA/pF) at a positive potential (e.g., +80 mV or +100 mV) over time to visualize the effect of naltriben application and washout.[6]
-
Fura-2 Calcium Imaging
This protocol allows for the visualization of intracellular calcium [Ca²⁺]ᵢ changes in response to TRPM7 activation by naltriben.
Objective: To measure the influx of extracellular Ca²⁺ following naltriben application.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer (e.g., ACSF or HBSS).[13]
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) and a dispersing agent like Pluronic F-127 in the loading buffer for 30-45 minutes at 37°C.[6][13]
-
Wash the cells 2-3 times with the buffer to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 dye alternately at ~340 nm and ~380 nm.
-
Capture the fluorescence emission at ~510 nm.
-
Record a stable baseline of the 340/380 fluorescence ratio.
-
-
Experiment and Analysis:
-
Perfuse the cells with a solution containing naltriben (e.g., 50 µM).
-
Continue recording to capture the change in the 340/380 ratio. An increase in the ratio corresponds to an increase in intracellular free Ca²⁺.[6]
-
The change in fluorescence ratio (ΔR) can be used to quantify the relative change in [Ca²⁺]ᵢ.
-
Conclusion
This compound has been established as a selective and potent small-molecule activator of the TRPM7 channel. It acts as a positive gating modulator, likely through the TRP domain, to induce cation influx under physiological conditions. This action triggers specific downstream signaling, notably the MAPK/ERK pathway, which in turn promotes cellular migratory and invasive capabilities in cancer models. The availability of naltriben provides an invaluable pharmacological tool for researchers to dissect the complex roles of TRPM7 in both health and disease, paving the way for the development of novel therapeutic strategies targeting this multifaceted chanzyme.
References
- 1. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. nanion.de [nanion.de]
- 13. Calcium imaging [protocols.io]
An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a highly selective delta-opioid receptor antagonist, with a particular preference for the δ2 subtype. This characteristic has established it as a valuable pharmacological tool in opioid research. More recently, naltriben has been identified as an activator of the transient receptor potential melastatin 7 (TRPM7) channel, revealing a novel mechanism of action with implications beyond the opioid system. This technical guide provides a comprehensive overview of the current understanding of naltriben mesylate's pharmacokinetics and pharmacodynamics, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.
Pharmacodynamics
Naltriben's pharmacodynamic profile is primarily characterized by its interaction with opioid receptors and the TRPM7 channel.
Opioid Receptor Antagonism
Naltriben is a potent and selective antagonist of the delta-opioid receptor.[1] At high concentrations, it can also exhibit agonist activity at kappa-opioid receptors.[1] Its selectivity for the δ2-opioid receptor subtype makes it a crucial tool for differentiating the physiological and pathological roles of δ1 and δ2 receptors.[1]
TRPM7 Channel Activation
Naltriben has been shown to be a selective positive gating modulator of the TRPM7 channel, a ubiquitously expressed ion channel involved in a variety of cellular processes.[2] This activation is independent of intracellular Mg2+ depletion and is thought to occur at the TRP domain of the channel.[2]
Table 1: Receptor and Channel Binding/Activity of Naltriben
| Target | Parameter | Value | Species/System | Reference |
| δ-Opioid Receptor | Antagonist | - | - | [1] |
| κ-Opioid Receptor | Agonist (at high doses) | - | - | [1] |
| TRPM7 Channel | EC₅₀ | ~20 µM | - | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited. The available information is primarily derived from preclinical in vivo studies.
Distribution
Following intravenous administration of radiolabeled [3H]naltriben in mice, the compound exhibits significant uptake and retention in brain regions rich in delta-opioid receptors, such as the striatum, cortical regions, and olfactory tubercles.[3] Lower concentrations are observed in the superior colliculi and cerebellum.[3] Notably, naltriben demonstrates a 4-fold higher brain uptake compared to (E)-7-benzylidenenaltrexone (BNTX), a selective δ1-opioid receptor antagonist.[3]
Table 2: Pharmacokinetic Parameters of Naltriben
| Parameter | Value | Species/System | Notes | Reference |
| Distribution | ||||
| Brain Uptake | 4-fold higher than BNTX | Mouse | Indicates good blood-brain barrier penetration. | [3] |
| Regional Brain Distribution | High in striatum, cortex, olfactory tubercles; Low in superior colliculi, cerebellum | Mouse | Correlates with δ-opioid receptor density. | [3] |
Signaling Pathways
Naltriben's engagement with its molecular targets initiates distinct downstream signaling cascades.
Delta-Opioid Receptor Signaling
As a delta-opioid receptor antagonist, naltriben blocks the canonical signaling pathway of these Gi/o-coupled receptors. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. By blocking these effects, naltriben can prevent opioid-induced hyperpolarization of neurons. The recruitment of β-arrestin, another key event in opioid receptor signaling and regulation, is also expected to be inhibited by naltriben.
TRPM7-Mediated Signaling
Activation of TRPM7 by naltriben leads to an influx of Ca2+, which in turn can activate various downstream signaling pathways. In glioblastoma cells, this has been shown to upregulate the MAPK/ERK signaling pathway, promoting cell migration and invasion.[2]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is a generalized procedure for determining the binding affinity of naltriben to opioid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of naltriben for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-naltriben or a competing radioligand).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the binding buffer. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
References
Naltriben Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben, a potent and selective δ-opioid receptor antagonist, has been a pivotal tool in the elucidation of opioid receptor pharmacology, particularly in distinguishing between δ-opioid receptor subtypes. Its mesylate salt offers improved solubility and handling properties for research applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Naltriben mesylate. Detailed experimental protocols, quantitative binding data, and visualizations of its synthesis and signaling pathways are presented to serve as a comprehensive resource for the scientific community.
Discovery and Pharmacological Profile
Naltriben (NTB) was first reported by Portoghese, Takemori, and their colleagues in the early 1990s as a highly selective antagonist for the δ-opioid receptor. It was developed as a benzofuran (B130515) analog of naltrindole (B39905) (NTI), another potent δ-opioid antagonist. The key finding was that Naltriben exhibited differential antagonism of δ-opioid agonists, providing early evidence for the existence of δ-opioid receptor subtypes, namely δ₁ and δ₂. Naltriben is recognized as a selective antagonist for the putative δ₂-opioid receptor.
Subsequent studies have revealed a more complex pharmacological profile. At higher doses, Naltriben can also act as a κ-opioid agonist. More recently, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of physiological processes. This off-target activity has opened new avenues for investigating the cellular functions of TRPM7.
Quantitative Receptor Binding Affinities
The binding affinity of Naltriben for various opioid receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| μ-Opioid | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | |
| κ₂-Opioid | [³H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | |
| δ-Opioid | [³H]Naltrindole | Not Specified | Potent |
Note: The Kᵢ value for the δ-opioid receptor is described as potent in the literature, but a specific numerical value from the initial discovery papers was not available in the searched resources. It is, however, well-established as a high-affinity ligand for this receptor.
Synthesis of Naltriben and its Mesylate Salt
The synthesis of Naltriben is based on the chemical modification of naltrexone (B1662487), a widely available opioid antagonist. The key transformation involves the construction of the benzofuran ring system.
Synthesis of Naltriben
The synthesis of Naltriben is analogous to that of its parent compound, naltrindole, which is prepared via a Fischer indolization of naltrexone. The general strategy involves the reaction of naltrexone with a suitable hydrazine (B178648) derivative to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the benzofuran ring fused to the morphinan (B1239233) core.
A recent, more environmentally friendly approach utilizes a Fischer indole (B1671886) synthesis in mildly acidic, purely aqueous conditions. Naltrexone hydrochloride is reacted with O-phenylhydroxylamine hydrochloride in boiling water with hydrochloric acid to yield Naltriben.
Naltriben Mesylate: A Technical Whitepaper on its Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate, a selective δ2-opioid receptor antagonist and a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, has emerged as a significant tool in neurological and cancer research. This technical guide provides an in-depth analysis of the current understanding of naltriben mesylate's effects on cancer cell lines. The available literature predominantly focuses on its impact on the U87 human glioblastoma cell line, where it has been shown to paradoxically enhance cell migration and invasion while exhibiting cytotoxicity at higher concentrations over prolonged exposure. This document summarizes the quantitative data from key studies, details the experimental protocols for assessing the compound's effects, and visualizes the implicated signaling pathways and experimental workflows.
Introduction
Naltriben was initially characterized as a selective antagonist for the delta-opioid receptor.[1][2] More recently, it has been identified as a selective positive gating modulator of the TRPM7 channel, a ubiquitously expressed ion channel implicated in various cellular processes, including proliferation, adhesion, and migration.[3] The dual functionality of naltriben makes it a unique pharmacological agent for probing the roles of both δ2-opioid receptors and TRPM7 channels in cancer biology.
Current research has primarily elucidated the effects of naltriben in the context of glioblastoma, the most aggressive form of brain cancer.[3][4][5][6] These studies have revealed a complex, dose- and time-dependent influence on cancer cell behavior, highlighting the intricate signaling pathways governed by TRPM7.
Quantitative Data on Cancer Cell Lines
The majority of quantitative data regarding the effects of this compound on cancer cells comes from studies on the U87 human glioblastoma cell line . Research on other cancer cell lines such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HT-29), and prostate (e.g., PC-3) is currently limited in the public domain.
Table 1: Effect of this compound on U87 Glioblastoma Cell Viability
| Concentration | Exposure Time | Effect on Cell Viability | Assay | Reference |
| 25 µM | 24 hours | Dose-dependent reduction | MTT | [3] |
| 50 µM | 24 hours | Dose-dependent reduction | MTT | [3] |
| 100 µM | 24 hours | Dose-dependent reduction (p < 0.0001) | MTT | [3] |
Table 2: Effect of this compound on U87 Glioblastoma Cell Migration and Invasion
| Parameter | Naltriben Concentration | Time Point | Observation | Assay | Reference |
| Wound Closure | 50 µM | 4 hours | 49.1 ± 2.8% (vs. 21.2 ± 3.9% control) | Scratch Wound Assay | [3] |
| 50 µM | 8 hours | 92.6 ± 4.3% (vs. 27.7 ± 8.1% control) | Scratch Wound Assay | [3] | |
| 50 µM | 12 hours | 98.7 ± 0.2% (vs. 44.3 ± 5.9% control) | Scratch Wound Assay | [3] | |
| Cell Invasion | 50 µM | 12 hours | 127 ± 5 invading cells (vs. 89 ± 3 control) | Matrigel Invasion Assay | [3] |
Signaling Pathways and Mechanisms of Action
In U87 glioblastoma cells, naltriben's effects are primarily mediated through its activation of the TRPM7 channel. This leads to an influx of calcium ions (Ca²⁺), which acts as a crucial second messenger in downstream signaling cascades.
TRPM7-Mediated MAPK/ERK Pathway Activation
Naltriben has been shown to potentiate TRPM7 channel activity, leading to a robust influx of Ca²⁺.[3] This increase in intracellular calcium activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[3][4] The activation of the MAPK/ERK pathway is strongly associated with enhanced cell migration and invasion in various cancers.[3] Interestingly, naltriben treatment does not appear to affect the PI3K/Akt signaling pathway in U87 cells.[3][4]
Naltriben-induced signaling in glioblastoma cells.
Cytotoxicity through Sustained Calcium Influx
While acute activation of TRPM7 promotes cell migration, prolonged activation by naltriben (e.g., 24 hours) leads to a sustained increase in intracellular Ca²⁺. This can result in calcium imbalance and, ultimately, cytotoxic effects and cell death, as observed in the dose-dependent reduction in U87 cell viability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer cells.
Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Workflow for MTT Cell Viability Assay.
Cell Migration - Scratch Wound Assay
This assay is used to study cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to >90% confluency.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS and add medium containing this compound (e.g., 50 µM) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 4, 8, 12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Workflow for Scratch Wound Assay.
Cell Invasion - Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Use a chamber with an 8.0 µm pore size polycarbonate membrane insert coated with Matrigel. Rehydrate the Matrigel with serum-free medium.
-
Cell Seeding: Seed cells (e.g., 2.5 x 10⁴) in serum-free medium in the upper chamber. Add this compound or a vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for the desired duration (e.g., 12-24 hours).
-
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells.
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Conclusion and Future Directions
The current body of research provides valuable insights into the multifaceted effects of this compound on glioblastoma cells. Its ability to activate the TRPM7 channel, leading to enhanced migration and invasion via the MAPK/ERK pathway, while also inducing cytotoxicity over time, underscores the complexity of targeting ion channels in cancer therapy.
A significant gap in the literature is the lack of data on the effects of this compound on other types of cancer cell lines. Future research should aim to:
-
Screen this compound against a broader panel of cancer cell lines from different tissues of origin to determine its spectrum of activity.
-
Investigate the interplay between δ2-opioid receptor antagonism and TRPM7 activation in mediating the observed effects on cancer cells.
-
Explore the therapeutic potential of this compound in combination with other anti-cancer agents to potentially enhance efficacy and overcome resistance.
This technical guide serves as a comprehensive summary of the current knowledge and provides a framework for future investigations into the role of this compound in oncology.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Naltriben Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective and potent antagonist of the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its utility in differentiating between δ-opioid receptor subtypes and in studying the physiological roles of these receptors has made it an invaluable tool in opioid research. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Data Presentation: Pharmacological Profile of this compound
The in vitro pharmacological profile of Naltriben is primarily defined by its high affinity and selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors.
Table 1: Opioid Receptor Binding Affinity of Naltriben
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Delta (δ) | [³H]Naltrindole | Rat brain homogenate | 0.08 ± 0.02 | [1] |
| [³H]DPDPE | Mouse brain membranes | ~0.2 | [2] | |
| [³H]Diprenorphine | KOR membranes | 0.44 | [3] | |
| Mu (μ) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [4] |
| Kappa (κ) | [³H]Diprenorphine | In the presence of DAMGO and DPDPE | 82.75 ± 6.32 | [4] |
Kᵢ represents the inhibitory constant, a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of Naltriben
| Assay Type | Agonist | Cell/Tissue Preparation | Measured Parameter | Antagonist Potency (pA₂) | Reference |
| Functional Antagonism | Deltorphin II, DPDPE | in vivo (rat) | Antinociception | Not explicitly a pA₂ value, but demonstrated antagonism | [5] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a direct measure of the potency of a competitive antagonist. At high doses, Naltriben has also been observed to exhibit κ-opioid agonist activity[2][5].
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds like this compound. Below are representative protocols for key experiments.
Radioligand Binding Assay for Opioid Receptor Affinity
This assay determines the binding affinity (Kᵢ) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the opioid receptor of interest (e.g., rat brain homogenate).
-
Radioligand (e.g., [³H]Naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69593 for κ-receptors).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a ligand to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For an antagonist like Naltriben, this assay is used to measure its ability to block agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
A δ-opioid receptor agonist (e.g., DPDPE or SNC80).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound or vehicle.
-
Add a fixed concentration of the δ-opioid agonist to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and a fixed concentration of GDP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate its IC₅₀ value.
cAMP Inhibition Assay for Functional Antagonism
This assay measures the functional consequence of δ-opioid receptor activation, which is the inhibition of adenylyl cyclase activity and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Naltriben's antagonist activity is determined by its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
A δ-opioid receptor agonist.
-
This compound stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the δ-opioid agonist in the presence of forskolin and IBMX. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily detectable.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Determine the concentration-dependent reversal by this compound of the agonist-induced inhibition of cAMP production. From this data, a pA₂ value can be determined using Schild analysis.
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway Antagonized by this compound
Caption: this compound competitively antagonizes the δ-opioid receptor signaling pathway.
Experimental Workflow for Determining Naltriben's Antagonist Potency (cAMP Assay)
Caption: A streamlined workflow for assessing this compound's antagonist activity.
Conclusion
This compound is a cornerstone pharmacological tool for the in vitro investigation of the δ-opioid receptor system. Its high affinity and selectivity, as determined by radioligand binding assays, and its potent antagonist activity, confirmed through functional assays such as GTPγS binding and cAMP inhibition, are well-documented. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize and understand the in vitro characteristics of this compound in their studies of opioid pharmacology.
References
- 1. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518), a potent and selective antagonist for the delta-opioid receptor, is a critical tool in pharmacological research.[1] Its utility extends to differentiating between delta-opioid receptor subtypes, contributing significantly to our understanding of opioid pharmacology.[1] This technical guide provides an in-depth analysis of naltriben mesylate's binding affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers and professionals in drug development.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for opioid receptor subtypes is typically determined through radioligand binding assays, with the inhibition constant (Ki) serving as the primary metric for affinity. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for naltriben's binding affinity.
| Receptor Subtype | Ligand Displaced | Tissue/Cell Source | Ki (nM) | Reference |
| Mu (µ) | [3H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [2] |
| Kappa-2 (κ2) | [3H]diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 | [2] |
| Delta (δ) | [3H]naltriben | Mouse Brain (in vivo) | - | [3] |
Experimental Protocols
The determination of binding affinities and functional activities of compounds like this compound relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4] Competition binding assays, a common type of radioligand binding assay, are used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., naltriben) by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands:
-
Mu: [3H]DAMGO
-
Delta: [3H]Naltrindole or [3H]DPDPE[4]
-
Kappa: [3H]U69,593
-
-
Unlabeled Ligand: this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.
-
Competition Binding: Receptor membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of naltriben that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay
This assay is crucial for determining the functional selectivity of a ligand, indicating whether it promotes G-protein signaling, β-arrestin signaling, or both (a balanced agonist), or blocks these pathways (an antagonist).
Objective: To assess the ability of this compound to promote or inhibit β-arrestin recruitment to opioid receptors.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Upon ligand-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).[5]
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the opioid receptor of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Assay Buffer
-
Test Compound: this compound
-
Reference Agonist: (e.g., DAMGO for µ-opioid receptor)
-
Detection Reagents
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the engineered cells into the appropriate microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells. For antagonist testing, pre-incubate the cells with naltriben before adding the reference agonist.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.[5]
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
-
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The binding of a ligand initiates a cascade of intracellular events.
G-Protein Signaling Pathway
Upon binding of an agonist, the opioid receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate and modulate the activity of downstream effectors. A primary downstream effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
β-Arrestin Signaling Pathway
Following agonist-induced activation and phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This recruitment serves two main purposes: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling, and it can initiate a separate wave of signaling through β-arrestin-mediated pathways, which can be associated with some of the adverse effects of opioids.[8]
Conclusion
This compound is a highly selective delta-opioid receptor antagonist with a preference for the delta-2 subtype. Its binding affinity for delta receptors is significantly higher than for mu or kappa receptors. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of its binding characteristics and functional effects. A thorough understanding of its interaction with opioid receptors, as detailed in the signaling pathway diagrams, is essential for its application in research and for the development of novel therapeutics with improved selectivity and side-effect profiles.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Naltriben Mesylate: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of Naltriben (B52518) mesylate, a potent and selective delta-opioid receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document covers the chemical properties, mechanism of action, experimental protocols, and key signaling pathways associated with this compound.
Chemical and Physical Properties
Naltriben mesylate is a derivative of naltrindole (B39905) and is widely used in research to study the function and pharmacology of delta-opioid receptors, particularly the δ₂ subtype.[1] Its chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 122517-78-6 | [2][3] |
| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | [3] |
| Molecular Weight | 511.59 g/mol | [3] |
| IUPAC Name | 17-(Cyclopropylmethyl)-6,7-didehydro-3,14β-dihydroxy-4,5α-epoxy-6,7-2',3'-benzo[b]furanomorphinan mesylate | [3] |
| Synonyms | Naltrindole benzofuran (B130515) mesylate, NTB, NIH 10924 | [2][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (Dimethyl sulfoxide) | [2][3] |
| Purity | Typically ≥98% by HPLC | [3][4] |
| Storage | Desiccate at room temperature for short-term storage or at -20°C for long-term storage. | [3] |
Pharmacological Profile
Naltriben is a highly selective antagonist for the delta-opioid receptor (δ-OR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][5] Its primary mechanism of action is to block the binding of endogenous and exogenous agonists to the δ-OR, thereby inhibiting its downstream signaling.
2.1. Receptor Binding Affinity and Selectivity
Naltriben exhibits high affinity for δ-opioid receptors with significant selectivity over mu (μ)- and kappa (κ)-opioid receptors. This selectivity makes it an invaluable tool for differentiating the physiological and pathological roles of the δ-opioid system.[1] At higher concentrations, it may interact with other opioid receptors, acting as a κ-opioid agonist and a noncompetitive μ-opioid antagonist.[1][6]
| Receptor Subtype | Binding Affinity (Kᵢ) | Reference(s) |
| Delta (δ) | 0.013 nM | [2] |
| Mu (μ) | 12 - 19 nM | [2] |
| Kappa (κ) | 13 - 152 nM | [2] |
2.2. Functional Activity
Primarily classified as a competitive antagonist, Naltriben inhibits the signaling cascades initiated by δ-OR agonists. Interestingly, it has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which can induce calcium influx.[2][7] This off-target activity should be considered when interpreting experimental results.
Signaling Pathways
As an antagonist of a Gαi/o-coupled receptor, Naltriben blocks two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.[5] Agonist binding to the δ-OR typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[5] Naltriben's blockade of the receptor prevents these downstream events.
Experimental Protocols
The following section details a standard methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the δ-opioid receptor.
4.1. Objective
To quantify the binding affinity of this compound by measuring its ability to displace a known radiolabeled δ-OR ligand from its receptor in a competitive binding experiment.
4.2. Materials
-
Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]-Naltrindole or another suitable δ-OR selective radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone or another suitable opioid receptor ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[8]
4.3. Methodology
-
Membrane Preparation: Homogenize cells expressing δ-OR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Total Binding: Add 150 µL of membrane homogenate, 50 µL of assay buffer, and 50 µL of [³H]-Naltrindole.
-
Non-specific Binding: Add 150 µL of membrane homogenate, 50 µL of high-concentration Naloxone, and 50 µL of [³H]-Naltrindole.
-
Competitive Binding: Add 150 µL of membrane homogenate, 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M), and 50 µL of [³H]-Naltrindole.
-
-
Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add the scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Logical Relationships and Selectivity
The utility of this compound in research stems from its high selectivity for the δ-opioid receptor over other opioid receptor types. This relationship is crucial for isolating and studying δ-OR-specific functions.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, demonstrating a preference for the δ₂ subtype.[1][2][3] This attribute has established it as a valuable pharmacological tool in the scientific community for differentiating between δ-opioid receptor subtypes and investigating their physiological roles.[3][4] Beyond its well-documented effects on the opioid system, recent research has unveiled a novel activity of naltriben as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel with diverse physiological functions.[1][5] This dual activity makes Naltriben mesylate a compound of significant interest for research in neuroscience, oncology, and beyond.
This in-depth technical guide provides a comprehensive review of the scientific literature on this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological properties, experimental applications, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.
Core Pharmacological Profile
This compound's primary pharmacological identity is that of a potent and selective δ-opioid receptor antagonist.[2][3] However, its activity is not limited to this single target. At higher concentrations, it can exhibit agonist activity at the kappa (κ)-opioid receptor and function as a noncompetitive antagonist at the mu (μ)-opioid receptor.[4][6] Furthermore, it is a recognized activator of the TRPM7 ion channel.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in the scientific literature, providing a comparative overview of its binding affinities and functional potencies across its primary molecular targets.
Table 1: Opioid Receptor Binding Affinities of Naltriben
| Receptor Subtype | Reported Kᵢ (nM) | Cell/Tissue Type | Species | Reference(s) |
| δ-Opioid | 0.013 | CHO-DG44 cells (mouse receptor) | Mouse | [1] |
| δ-Opioid | 0.013 | - | - | [2] |
| μ-Opioid | 12 | COS-7 cells (rat receptor) | Rat | [1] |
| μ-Opioid | 19 | - | - | [2] |
| μ-Opioid | 19.79 ± 1.12 | Rat cortex membranes | Rat | [6] |
| κ-Opioid | 13 | PC12 cells (mouse receptor) | Mouse | [1] |
| κ-Opioid | 152 | - | - | [2] |
| κ₂-Opioid | 82.75 ± 6.32 | Rat cortex membranes | Rat | [6] |
Table 2: Functional Activity of Naltriben at TRPM7
| Activity | Reported EC₅₀ (µM) | Cell Type | Effect Measured | Reference(s) |
| Activator | 20.7 | HEK293 cells (mouse TRPM7) | Calcium Influx | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound, offering a practical guide for researchers looking to replicate or build upon existing work.
Radioligand Binding Assay for δ-Opioid Receptor Affinity
This protocol outlines the determination of Naltriben's binding affinity for δ-opioid receptors using the radiolabeled antagonist [³H]naltrindole.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of Naltriben for the δ-opioid receptor.
Materials:
-
Rat brain tissue
-
[³H]naltrindole (specific activity ~30.5 Ci/mmol)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold lysis buffer, and repeat the homogenization and centrifugation steps two to three more times to wash the membranes.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine varying concentrations of unlabeled this compound, a fixed concentration of [³H]naltrindole (typically at or below its Kₔ, e.g., 30 pM), and the prepared brain membrane suspension.
-
For total binding, omit the unlabeled Naltriben. For non-specific binding, include a high concentration of a non-radiolabeled δ-opioid ligand (e.g., unlabeled naltrindole (B39905) at 1 µM).
-
Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Naltriben concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Currents
This protocol describes the measurement of TRPM7-like currents in cultured cells in response to Naltriben application.
Objective: To characterize the effect of Naltriben on TRPM7 channel activity.
Materials:
-
Cultured cells expressing TRPM7 (e.g., U87 glioblastoma cells or HEK293 cells overexpressing TRPM7)
-
Patch-clamp rig with an amplifier (e.g., Axopatch 700B) and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 5 EGTA, 1 MgCl₂, 2 ATP, 0.3 GTP, pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the headstage of the micromanipulator.
-
-
Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., 400 ms (B15284909) ramp from -100 mV to +100 mV every 5 seconds) to elicit TRPM7-like currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 50 µM) and record the changes in current.
-
Wash out the Naltriben with the control extracellular solution to observe reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before, during, and after Naltriben application.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of Naltriben on the current characteristics.
-
Signaling Pathways and Molecular Interactions
This compound's engagement with its molecular targets initiates downstream signaling cascades that influence a variety of cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
δ-Opioid Receptor Signaling
Antagonism of the δ-opioid receptor by Naltriben blocks the canonical Gαi/o-coupled signaling pathway, thereby preventing the inhibition of adenylyl cyclase and the modulation of ion channels typically induced by endogenous or exogenous δ-opioid agonists. This can indirectly influence downstream pathways such as the MAPK/ERK cascade.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Competitive displacement binding assay on rat brain sections and using a beta-imager: application to mu-opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Naltriben Mesylate: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a higher affinity for the δ2 subtype. It is a valuable pharmacological tool for investigating the role of δ-opioid receptors in various physiological and pathological processes, including analgesia, addiction, and mood disorders. This document provides detailed application notes and in vivo experimental protocols for the use of this compound in preclinical research.
Introduction
Naltriben acts as a competitive antagonist at the δ-opioid receptor, thereby blocking the effects of endogenous and exogenous δ-opioid receptor agonists.[1] At higher concentrations, it may also exhibit agonist activity at the kappa-opioid receptor (κ-opioid receptor).[1] More recently, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a discovery that has opened new avenues for its investigation in contexts such as glioblastoma.[1] Understanding the in vivo pharmacology of this compound is crucial for elucidating the physiological roles of the δ-opioid system and for the development of novel therapeutics.
Data Presentation
Table 1: In Vivo Administration of this compound
| Animal Model | Route of Administration | Dose Range | Vehicle | Notes | Reference |
| Mouse (CD1) | Intravenous (i.v.) | Not specified in abstract | Not specified in abstract | Used for studying in vivo binding to δ-opioid receptors in the brain.[2] | [2] |
| Rat | Subcutaneous (s.c.) | 0.56 - 3 mg/kg | Not specified in abstract | Investigated for its δ-opioid receptor selectivity and interaction with κ-opioid receptors. | N/A |
Table 2: Pharmacological Effects of this compound In Vivo
| Animal Model | Effect | Assay | Dose | Notes | Reference |
| Mouse | Antagonism of δ-opioid agonist-induced effects | Not specified | Not specified | Blocks the actions of δ-opioid receptor agonists. | N/A |
| Rat | Antagonism of δ2-opioid receptor agonist | Tail-flick test | 1 mg/kg s.c. | Antagonized the increase in tail-flick latency produced by the δ2 agonist [D-Ala2,Glu4]deltorphin. | N/A |
| Rat | Loss of δ2 selectivity at higher doses | Tail-flick test | 1 mg/kg s.c. | Antagonized the δ1 agonist [D-Pen2, D-Pen5]enkephalin (DPDPE) to a similar extent as the δ2 agonist. | N/A |
| Rat | Loss of antagonism at high doses | Tail-flick test | 3 mg/kg s.c. | The antagonism of both δ1 and δ2 agonists was unexpectedly lost, suggesting potential κ-opioid agonist activity. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Sterile 0.9% saline solution[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. This compound is soluble in DMSO.[3]
-
Gently vortex the tube until the powder is completely dissolved.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.
-
On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 10%) to avoid potential vehicle-induced effects.[5] A preliminary vehicle-only control group is highly recommended to assess any behavioral or physiological effects of the DMSO/saline mixture.
-
Gently vortex the working solution to ensure homogeneity.
-
-
Administration:
-
Use the freshly prepared working solution for animal injections. Do not store the diluted solution for extended periods.
-
Protocol 2: Subcutaneous (s.c.) Administration in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
27-30 gauge sterile needles
-
1 ml sterile syringes
-
70% ethanol
Procedure:
-
Animal Handling:
-
Gently restrain the mouse by scruffing the loose skin on its neck and back. Ensure the animal is held firmly but without causing distress.
-
-
Injection Site Preparation:
-
Wipe the injection site (typically the loose skin over the shoulders) with 70% ethanol.
-
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 3: Hot Plate Test for Thermal Nociception in Mice
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the mouse on the hot plate
-
Timer
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
-
Acclimation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Gently place the mouse on the hot plate within the Plexiglas cylinder.
-
Start the timer immediately.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Stop the timer at the first clear sign of a nociceptive response (latency).
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Administer this compound or vehicle control (e.g., via s.c. injection as per Protocol 2).
-
-
Post-treatment Testing:
-
At predetermined time points after injection (e.g., 15, 30, 60, 90 minutes), repeat the hot plate test as described in step 3.
-
-
Data Analysis:
-
Compare the post-treatment latencies to the baseline latencies to determine the effect of this compound.
-
Mandatory Visualizations
Caption: Naltriben's mechanism of action at the δ-opioid receptor.
Caption: General workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Naltriben Mesylate Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of Naltriben mesylate stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective δ₂-opioid receptor antagonist crucial for in vitro and in vivo studies investigating opioid signaling pathways. Adherence to proper preparation and storage protocols is essential to ensure the compound's stability, potency, and the reproducibility of experimental results. This guide presents key quantitative data, a detailed step-by-step protocol for solubilization, and safety precautions.
Introduction
Naltriben is a highly selective antagonist for the delta-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1][2] As a member of the G-protein coupled receptor (GPCR) family, DORs are primarily coupled to inhibitory G proteins (Gi/Go).[3] Agonist binding to DORs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] this compound, by blocking this receptor, prevents the agonist-induced downstream signaling cascade, making it an invaluable tool for studying the physiological and pathological roles of the δ₂-opioid receptor. This application note outlines the standardized procedure for preparing a stock solution of this compound in DMSO, a common aprotic solvent capable of dissolving a wide range of organic molecules.
Quantitative Data Summary
The following table summarizes the essential quantitative data for this compound, critical for accurate stock solution preparation.
| Parameter | Value/Recommendation | Source(s) |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | |
| Molecular Weight | 511.59 g/mol | |
| Purity | ≥98% | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | Soluble up to 50 mM with gentle warming | |
| Recommended Stock Concentration | 1 mM to 10 mM | General Laboratory Practice |
| Storage of Powder | Desiccate at Room Temperature or -20°C for long-term storage | |
| Storage of DMSO Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Laboratory Practice |
| Maximum DMSO in Cell Culture | < 0.5% to avoid cytotoxicity | [6][7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution. The formula can be adjusted for different concentrations.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block (optional, for gentle warming)
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound should be handled as a potentially hazardous substance.[8]
-
Perform all weighing and handling in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Step-by-Step Procedure
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 511.59 g/mol = 5.12 mg
-
Weigh the Powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the powder is not fully dissolved, "gentle warming" can be applied. Place the tube in a water bath or on a heating block set to 30-37°C for 5-10 minutes.[9] Intermittently vortex the solution during this time.
-
Alternatively, or in conjunction with warming, sonication for 5-10 minutes can aid in dissolution.[9]
-
-
Final Check and Storage:
-
Once the solution is clear and all particles are dissolved, briefly centrifuge the tube to collect all the liquid at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Visualizations
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Adenylyl cyclase type 5 (AC5) is an essential mediator of morphine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aqueous solution - How to dissolve a powdered drug once it has been mixed with water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Mu- and delta-opioid receptor-mediated inhibition of adenylate cyclase activity stimulated by released endogenous dopamine in rat neostriatal slices; demonstration of potent delta-agonist activity of bremazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. selleckchem.com [selleckchem.com]
Naltriben Mesylate in Mouse Models: A Detailed Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Naltriben (B52518) mesylate is a potent and selective antagonist of the delta-opioid receptor (DOR), with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable tool in neuroscience research, particularly in studies investigating the roles of specific opioid receptor subtypes in pain perception, addiction, and neuroprotection. This document provides a comprehensive overview of the reported dosages of naltriben mesylate in mouse models and detailed protocols for its administration and use in common behavioral assays.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound and the closely related DOR antagonist, naltrindole, in various mouse models. It is important to note that the optimal dose can vary depending on the specific research question, the mouse strain, and the experimental paradigm. Therefore, pilot studies are recommended to determine the most effective dose for a particular application.
| Compound | Mouse Strain | Application/Model | Administration Route | Dosage Range | Observed Effect |
| This compound | Not Specified | Photothrombotic Ischemia Model | Intraperitoneal (i.p.) | 20 mg/kg | Reduced infarct volume, demonstrating a neuroprotective effect.[3] |
| [³H]Naltriben | CD1 | Receptor Binding and Distribution | Intravenous (i.v.) | Not specified | Characterized the in vivo binding profile of naltriben to delta-opioid receptors.[2] |
| Naltrindole | Not Specified | Neuropathic & Inflammatory Pain | Subcutaneous (s.c.) | 4 mg/kg | Used as a selective DOR antagonist to investigate the mechanism of a DOR agonist.[4] |
| Naltrindole | MOR-KO | Antinociception | Intraperitoneal (i.p.) | 10 - 20 mg/kg | Blocked the antinocinociceptive effects of oxycodone. |
Experimental Protocols
Preparation of this compound for Injection
For in vivo studies in mice, this compound is typically dissolved in a sterile, physiologically compatible vehicle. Saline (0.9% sodium chloride) is a commonly used vehicle for subcutaneous, intraperitoneal, and intravenous injections.
Protocol:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile vial, add the desired volume of sterile saline to achieve the target concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility before injection.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Protocols in Mice
The choice of administration route depends on the desired pharmacokinetic profile and the target tissue.
a) Subcutaneous (s.c.) Injection: This route provides a slower absorption and longer duration of action compared to intravenous injection.
Protocol:
-
Gently restrain the mouse by scruffing the neck and back skin.
-
Lift the skin to form a tent-like fold in the interscapular region.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
b) Intraperitoneal (i.p.) Injection: This is a common route for systemic drug administration in rodents, offering relatively rapid absorption.[5]
Protocol:
-
Firmly restrain the mouse, tilting its head downwards to move the abdominal organs away from the injection site.
-
Identify the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to check for the presence of urine or blood.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Behavioral Assay Protocols
This compound is frequently used as a pharmacological tool in behavioral assays to investigate the role of delta-opioid receptors.
a) Hot Plate Test: This test measures the latency of a mouse to react to a thermal stimulus, providing an indication of nociceptive threshold.
Protocol:
-
Set the hot plate apparatus to a constant temperature, typically between 50-55°C.[6]
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., s.c. or i.p.) at a predetermined time before the test.
-
Place the mouse on the heated surface of the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors such as hind paw licking, shaking, or jumping.
-
Stop the timer as soon as a nocifensive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
b) Tail-Flick Test: This assay measures the latency of a mouse to withdraw its tail from a radiant heat source.[7]
Protocol:
-
Administer this compound or vehicle to the mice.
-
Gently restrain the mouse, allowing its tail to be positioned over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.
-
A cut-off time should be set to avoid tissue damage.
Mandatory Visualizations
Signaling Pathway of Delta-Opioid Receptor Antagonism by Naltriben
The delta-opioid receptor is a G-protein coupled receptor (GPCR) linked to inhibitory G-proteins (Gi/o).[8][9] Activation of the receptor by endogenous or exogenous agonists initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.[10][11] Naltriben, as a selective antagonist, blocks these effects by preventing agonist binding to the receptor.
Caption: Naltriben blocks agonist binding to the delta-opioid receptor.
Experimental Workflow for a Pain Model Study
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound in a mouse model of pain.
Caption: Workflow for assessing naltriben's effect on pain in mice.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment With the Delta Opioid Agonist UFP-512 Alleviates Chronic Inflammatory and Neuropathic Pain: Mechanisms Implicated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of dopamine-sensitive adenylate cyclase by opioids: possible involvement of physically associated mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective δ₂-opioid receptor antagonist and a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] This dual activity makes it a valuable pharmacological tool for investigating the roles of both the δ-opioid system and TRPM7-mediated signaling in a variety of cellular processes. Notably, at higher concentrations, Naltriben can also exhibit non-competitive antagonism at µ-opioid receptors and agonism at κ-opioid receptors.[2]
These application notes provide comprehensive protocols for the use of Naltriben mesylate in common cell culture assays to probe its effects on cell behavior and signaling pathways.
Data Presentation
This compound Receptor Binding Affinities and Potency
| Target | Species | Assay Type | Ligand | Ki | pKi | Reference |
| δ-Opioid Receptor | Mouse | In vivo binding | [³H]Naltriben | - | 10.9 | [3] |
| µ-Opioid Receptor | Rat | Radioligand Binding | [³H]DAMGO | 19.79 ± 1.12 nM | - | |
| κ-Opioid Receptor | Rat | Radioligand Binding | [³H]Diprenorphine | 82.75 ± 6.32 nM | - |
Note: The pKi of 10.9 for the δ-opioid receptor suggests a sub-nanomolar binding affinity (Ki).
This compound Effective Concentrations in Cell-Based Assays
| Assay | Cell Line | Effect | Concentration | Reference |
| TRPM7 Activation | HEK293T | EC₅₀ for TRPM7 current activation | ~20 µM | [4][5] |
| Cell Migration & Invasion | U87 Glioblastoma | Enhanced migration and invasion | 50 µM | [4] |
| Macrophage Polarization | Mouse BMDM | Promotion of M2 phenotype | 20-50 µM |
Signaling Pathways
This compound's biological effects are mediated primarily through two distinct signaling pathways: antagonism of the δ-opioid receptor and activation of the TRPM7 channel.
δ-Opioid Receptor Antagonism
As an antagonist, Naltriben blocks the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous or exogenous δ-opioid receptor agonists. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
TRPM7 Channel Activation
Naltriben directly activates the TRPM7 ion channel, leading to an influx of divalent cations, primarily Ca²⁺ and Mg²⁺.[4] This increase in intracellular calcium can trigger a variety of downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4]
Experimental Protocols
General Guidelines for this compound Preparation
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as sterile water or DMSO. For a 10 mM stock solution, dissolve 5.14 mg of this compound (M.W. 514.6 g/mol ) in 1 mL of solvent.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw the stock solution and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Protocol 1: Scratch Wound Healing Assay for Cell Migration
This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.[6]
Materials:
-
Cells of interest
-
Multi-well plates (e.g., 24-well)
-
Sterile pipette tips (p200 or p1000)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, create a straight scratch across the center of the cell monolayer using a sterile pipette tip.[6]
-
Gently wash the wells with PBS to remove detached cells and debris.[6]
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analyze the images using software (e.g., ImageJ) to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 2: Boyden Chamber Assay for Cell Invasion
This assay quantifies the invasive potential of cells by measuring their ability to migrate through a basement membrane matrix-coated porous membrane.[7]
Materials:
-
Boyden chamber invasion kit (with Matrigel-coated inserts)
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the companion plate.[8]
-
Harvest and resuspend cells in serum-free medium containing this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C and 5% CO₂ for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Quantify the results and compare the invasive potential between different treatment groups.
Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol details the detection of phosphorylated and total ERK1/2 as a readout for MAPK/ERK pathway activation.[2]
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the data.
-
Quantify the band intensities using image analysis software.
Protocol 4: Intracellular Calcium Imaging with Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Plate cells on glass coverslips and culture until the desired confluency.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in HBSS. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[10]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[11]
-
Wash the cells with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[11]
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound to the perfusion chamber and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Studying δ₂-Opioid Receptor Function with Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and selective antagonist of the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the δ₂-opioid receptor. These application notes provide comprehensive protocols and data to facilitate the use of this compound in both in vitro and in vivo research settings. It is important to note that at higher concentrations, Naltriben can also exhibit agonist activity at kappa (κ)-opioid receptors and may act as a noncompetitive antagonist at mu (μ)-opioid receptors.[1][3] Additionally, Naltriben has been identified as an activator of the TRPM7 channel, an important off-target effect to consider in experimental design and data interpretation.
Data Presentation
This compound Pharmacological Profile
The following table summarizes the binding affinities of Naltriben for various opioid receptors. This data is crucial for designing experiments and interpreting results, allowing researchers to use concentrations that maximize selectivity for the δ₂-opioid receptor while minimizing off-target effects.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| δ-Opioid | Naltriben | - | Mouse | In vivo [³H]naltriben binding | [4] |
| (putative δ₂) | |||||
| μ-Opioid | Naltriben | 19.79 ± 1.12 | Rat | [³H]DAMGO displacement | [3] |
| κ-Opioid | Naltriben | 82.75 ± 6.32 | Rat | [³H]diprenorphine displacement | [3] |
Note: While Naltriben is widely cited as δ₂-selective, precise Kᵢ values for δ₁ and δ₂ subtypes are not consistently reported in publicly available literature. However, in vivo studies in mice have shown that the δ₁-selective antagonist (E)-7-Benzylidenenaltrexone (BNTX) is 9.6- to 12.9-fold less potent than Naltriben at inhibiting [³H]naltriben binding, suggesting a significant selectivity of Naltriben for the δ₂ subtype in this model.[4] It is important to note that this selectivity may not be maintained in all species or under all experimental conditions.[2]
Signaling Pathways and Experimental Workflows
δ₂-Opioid Receptor Signaling
Activation of the δ₂-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as [D-Ala²,Glu⁴]deltorphin initiates a cascade of intracellular events.[5] this compound, as a competitive antagonist, blocks these downstream effects by preventing agonist binding. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, δ-opioid receptor activation can trigger the recruitment of β-arrestin and stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Caption: δ₂-Opioid Receptor G-protein Signaling Pathway.
β-Arrestin Recruitment Workflow
β-arrestin recruitment assays are crucial for studying GPCR desensitization and biased agonism. Naltriben can be used to block agonist-induced β-arrestin recruitment to the δ₂-opioid receptor.
Caption: Experimental Workflow for β-Arrestin Recruitment Assay.
Logical Relationship of Naltriben Antagonism
The antagonistic action of Naltriben at the δ₂-opioid receptor follows the principles of competitive binding, where it vies with agonists for the same binding site on the receptor.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist profiles of [D-Ala2,Glu4]deltorphin and its [Cys4]- and [Ser4]-substituted derivatives: further evidence of opioid delta receptor multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Tool for Elucidating TRPM7 Channel Function
Application Notes and Protocols for Researchers
Naltriben (B52518) mesylate, traditionally known as a δ-opioid receptor antagonist, has emerged as a valuable pharmacological tool for the functional investigation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing naltriben mesylate to study TRPM7 function, catering to researchers, scientists, and drug development professionals.
Introduction to Naltriben as a TRPM7 Activator
TRPM7 is a unique bifunctional protein, operating as both an ion channel permeable to divalent cations like Ca²⁺ and Mg²⁺, and a serine/threonine kinase.[4][5][6] Its involvement in a myriad of physiological and pathological processes, including cellular magnesium homeostasis, cell migration, and cancer progression, makes it a significant target for research.[7][8][9] Naltriben has been identified as a selective positive gating modulator of the TRPM7 channel, offering a means to specifically activate the channel and study its downstream effects.[1][2] It reversibly potentiates TRPM7 currents, even in the absence of intracellular Mg²⁺ depletion or low PIP₂ conditions.[1][2][9]
Data Presentation: Quantitative Effects of Naltriben on TRPM7
The following table summarizes the key quantitative data regarding the effect of naltriben on TRPM7 channels from various studies.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | [1][9] |
| Effective Concentration | 50 µM | U87 glioblastoma cells | Whole-cell patch-clamp | [1] |
| Effect on Current Density | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF (at +100 mV) | U87 glioblastoma cells | 50 µM naltriben application | [1] |
| Selectivity | No effect on TRPM2, TRPM8, and TRPV1 channels | HEK293 cells | 50 µM naltriben application | [1][9] |
| Effect on Ca²⁺ Influx | Robust Ca²⁺ influx observed | U87 glioblastoma cells, MCF-7 cells | Fura-2 Ca²⁺ imaging, FRET-based biosensors | [1][10] |
| Effect on Cell Migration & Invasion | Significantly enhanced | U87 glioblastoma cells | Scratch wound and Matrigel invasion assays | [1][11] |
| Effect on Cell Viability | No significant effect (short-term) | U87 glioblastoma cells | MTT assay | [1] |
Signaling Pathways and Experimental Workflows
TRPM7 Signaling Pathway Activated by Naltriben
Activation of TRPM7 by naltriben leads to an influx of divalent cations, primarily Ca²⁺, which in turn can modulate various downstream signaling cascades. One of the key pathways affected is the MAPK/ERK pathway, which is implicated in cell migration and invasion.[1][11]
Experimental Workflow for Studying Naltriben's Effect on TRPM7
A typical workflow to investigate the effects of naltriben on TRPM7 function involves a combination of electrophysiology, calcium imaging, and cell-based functional assays.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPM7-like currents in response to naltriben application.
Materials:
-
Patch-clamp rig with amplifier (e.g., Axopatch 700B)
-
Borosilicate glass capillaries
-
Microforge and puller
-
Cell culture of interest (e.g., U87 cells)
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 50 mM in DMSO)
Procedure:
-
Grow cells to 70-80% confluency on glass coverslips.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline currents using a voltage ramp protocol from -100 mV to +100 mV over 400 ms, applied every 5 seconds.[1]
-
Perfuse the chamber with the extracellular solution containing the desired concentration of naltriben (e.g., 50 µM).
-
Record the potentiated TRPM7-like currents using the same voltage ramp protocol.
-
To confirm the effect is reversible, wash out the naltriben by perfusing with the standard extracellular solution.
-
Analyze the current density (pA/pF) at specific voltages (e.g., +100 mV) before, during, and after naltriben application.
Fura-2 Calcium Imaging
This protocol allows for the measurement of intracellular calcium influx upon TRPM7 activation by naltriben.
Materials:
-
Fluorescence microscope with an imaging system capable of ratiometric imaging
-
Cell culture of interest
-
Fura-2 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
Procedure:
-
Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add this compound to the desired final concentration.
-
Continuously record the fluorescence ratio (F340/F380) to monitor changes in intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations if required.
Cell Migration (Scratch Wound) Assay
This assay assesses the effect of TRPM7 activation by naltriben on cell migration.
Materials:
-
Cell culture of interest
-
6-well or 12-well plates
-
Pipette tips (p200) or a specialized scratch tool
-
Cell culture medium with reduced serum (to minimize proliferation)
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in plates and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium containing either vehicle control or this compound at the desired concentration.
-
Capture images of the scratch at time 0.
-
Incubate the plates at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the cell-free gap over time.
These protocols provide a foundation for investigating the role of TRPM7 using this compound. Researchers should optimize these methods for their specific cell types and experimental questions. The use of appropriate controls, such as TRPM7 knockdown or knockout cells, is highly recommended to confirm the specificity of naltriben's effects.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM7, Magnesium, and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular and Developmental Biology of TRPM7 Channel-Kinase: Implicated Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct calcium regulation of TRPM7 mechanosensitive channels at plasma membrane microdomains visualized by FRET-based single cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naltriben Mesylate for Investigating Glioblastoma Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naltriben (B52518) mesylate as a tool to investigate the mechanisms of glioblastoma (GBM) invasion. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing experiments to explore the effects of Naltriben mesylate on GBM cell lines.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor, characterized by its highly invasive nature, which contributes significantly to its poor prognosis and therapeutic resistance.[1][2] Understanding the molecular pathways that drive GBM invasion is crucial for the development of novel therapeutic strategies. Naltriben, traditionally known as a selective δ2-opioid receptor antagonist, has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][3] Activation of TRPM7 by Naltriben has been shown to enhance the migration and invasion of glioblastoma cells, providing a valuable pharmacological tool to probe these malignant characteristics.[1][2][4]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on the U87 human glioblastoma cell line.
Table 1: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay) [2]
| Treatment | Time (hours) | Wound Closure (%) |
| Control (Vehicle) | 4 | 21.2 ± 3.9 |
| 8 | 27.7 ± 8.1 | |
| 12 | 44.3 ± 5.9 | |
| Naltriben (50 µM) | 4 | 49.1 ± 2.8 |
| 8 | 92.6 ± 4.3 | |
| 12 | 98.7 ± 0.2 |
Table 2: Effect of Naltriben on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [2]
| Treatment | Duration (hours) | Number of Invading Cells |
| Control (Vehicle) | 12 | 89 ± 3 |
| Naltriben (50 µM) | 12 | 127 ± 5 |
Table 3: Effect of Naltriben on Protein Expression and Phosphorylation in U87 Cells (Western Immunoblot) [2]
| Protein | Treatment (50 µM Naltriben, 24h) | Relative Expression/Phosphorylation (% of Control) |
| MMP-2 | Naltriben | 226.6 ± 25.1 |
| p-ERK1/2 / t-ERK1/2 | Naltriben | Significantly Increased |
| p-Akt / t-Akt | Naltriben | No Significant Change |
Table 4: Effect of Naltriben on U87 Glioblastoma Cell Viability (MTT Assay) [2][5]
| Naltriben Concentration (µM) | Duration (hours) | Cell Viability (% of Control) |
| 25 | 24 | ~100 |
| 50 | 24 | ~80 |
| 100 | 24 | ~70 |
Signaling Pathway
Naltriben enhances glioblastoma cell invasion by activating the TRPM7 channel, leading to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ stimulates the MAPK/ERK signaling pathway, resulting in the upregulation of Matrix Metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion. Notably, this signaling cascade appears to be independent of the PI3K/Akt pathway.[1][2][5]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on glioblastoma cells.
Cell Culture
-
Cell Line: U87 MG (human glioblastoma cell line).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Scratch Wound Healing Assay (Migration)
This assay assesses two-dimensional cell migration.
-
Cell Seeding: Seed U87 cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add serum-free DMEM containing either this compound (e.g., 50 µM) or vehicle control (e.g., 0.1% DMSO).
-
Imaging: Capture images of the scratch at designated time points (e.g., 0, 4, 8, and 12 hours) using a microscope.
-
Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use Transwell inserts with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend U87 cells in serum-free DMEM and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS to act as a chemoattractant.
-
Treatment: Add this compound or vehicle control to the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for invasion (e.g., 12-24 hours).
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., Crystal Violet).
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Western Immunoblotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat U87 cells with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-MMP-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents.
References
- 1. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Naltriben Mesylate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), playing a crucial role in the pharmacological characterization of this receptor and the development of novel therapeutics.[1] Patch clamp electrophysiology, a gold-standard technique for studying ion channel function, provides a powerful platform to investigate the molecular mechanisms of this compound's action on neuronal excitability and synaptic transmission. These application notes provide a comprehensive guide for utilizing this compound in patch clamp experiments.
Naltriben distinguishes itself from other antagonists like naltrindole (B39905) by its differential binding affinity for the δ1 and δ2 subtypes of the delta-opioid receptor, making it a valuable tool for dissecting subtype-specific functions.[1] At higher concentrations, it's important to note that Naltriben can also exhibit kappa-opioid receptor agonism and may directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3]
Mechanism of Action
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist (e.g., deltorphin (B1670231) II), the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gβγ subunit can then directly modulate the activity of various ion channels, leading to a net inhibitory effect on neuronal function.
Key ion channels modulated by DOR activation include:
-
G-protein-coupled inwardly rectifying potassium (GIRK) channels: Activation of GIRK channels by Gβγ leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.
-
Voltage-gated calcium channels (VGCCs): Inhibition of VGCCs by Gβγ reduces calcium influx, which in turn decreases neurotransmitter release from presynaptic terminals.
This compound exerts its antagonistic effect by competitively binding to the delta-opioid receptor, thereby preventing the binding of agonists and the subsequent activation of downstream signaling cascades.
Data Presentation
The following table summarizes the quantitative data for this compound's interaction with a key ion channel involved in delta-opioid receptor signaling.
| Parameter | Value | Channel/Receptor | Preparation | Reference |
| IC50 | 12.8 µM | GIRK Channels | Acutely dissociated rat brainstem neurons | [3] |
Signaling Pathway
Experimental Protocols
Protocol 1: Antagonism of Agonist-Induced GIRK Currents
This protocol is designed to demonstrate the antagonistic effect of this compound on GIRK currents activated by a delta-opioid receptor agonist.
1. Cell Preparation:
-
Use primary neurons endogenously expressing delta-opioid receptors (e.g., dorsal root ganglion neurons, brainstem neurons) or a cell line stably expressing the receptor (e.g., HEK293 or CHO cells).
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp from -120 mV to -40 mV to measure the inwardly rectifying potassium current.
4. Experimental Procedure:
-
Obtain a stable baseline recording of the GIRK current.
-
Perfuse the cell with a delta-opioid receptor agonist (e.g., 1 µM [D-Pen², D-Pen⁵]-enkephalin (DPDPE) or 100 nM Deltorphin II) and record the increase in the inward current.
-
Wash out the agonist to allow the current to return to baseline.
-
Pre-incubate the cell with this compound (e.g., 100 nM - 1 µM) for 5-10 minutes.
-
Co-apply the agonist and this compound and record the current. A significant reduction in the agonist-induced current indicates antagonism.
-
To determine the IC50 of Naltriben for direct GIRK channel block, apply increasing concentrations of Naltriben (e.g., 1 µM to 50 µM) in the presence of a constant concentration of a non-opioid GIRK activator (e.g., serotonin (B10506) or noradrenaline) as described in the literature.[3]
Protocol 2: Inhibition of Agonist-Induced Suppression of Calcium Currents
This protocol assesses the ability of this compound to block the agonist-mediated inhibition of voltage-gated calcium channels.
1. Cell Preparation:
-
As described in Protocol 1.
2. Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Using Ba²⁺ as the charge carrier and TEA to block potassium channels helps to isolate calcium channel currents).
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cs⁺ in the internal solution further blocks potassium channels).
3. Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to 0 mV to elicit calcium channel currents.
4. Experimental Procedure:
-
Record a stable baseline of the voltage-gated calcium current.
-
Apply a delta-opioid receptor agonist (e.g., 1 µM DPDPE or 100 nM Deltorphin II) and observe the reduction in the calcium current amplitude.
-
Wash out the agonist.
-
Pre-incubate with this compound (e.g., 100 nM - 1 µM).
-
Co-apply the agonist and this compound. The reversal of the agonist-induced inhibition of the calcium current demonstrates the antagonistic effect of Naltriben.
Experimental Workflow
Conclusion
This compound is an indispensable tool for investigating the physiology and pharmacology of the delta-opioid receptor system using patch clamp electrophysiology. The protocols and information provided herein offer a detailed framework for researchers to design and execute experiments to elucidate the intricate mechanisms of delta-opioid receptor modulation of ion channels and neuronal function. Careful consideration of working concentrations is necessary to distinguish between its selective antagonist effects at the delta-opioid receptor and its direct effects on ion channels at higher concentrations.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delta-Opioid receptor antagonists inhibit GIRK channel currents in acutely dissociated brainstem neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naltriben mesylate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for naltriben (B52518) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving naltriben mesylate?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is readily soluble in DMSO, and stock solutions can be prepared at concentrations up to 50 mM with gentle warming.[1]
Q2: Can I dissolve this compound in aqueous solutions like water or PBS?
A2: While this compound is reportedly soluble in water, it is not recommended for preparing stock solutions or for long-term storage. Aqueous solutions of this compound are not stable and should not be stored for more than 8 hours at 4°C. For experiments in aqueous media, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aqueous buffer immediately before use.
Q3: I am having trouble dissolving this compound, even in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming can aid in its dissolution.[1] Warming the solution to approximately 60°C has been shown to increase its solubility to 14 mg/mL. Additionally, ensuring the DMSO is of high purity and free of water can improve solubility. For preparing stock solutions, it is also recommended to purge the solvent of choice with an inert gas.[2]
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability (≥4 years).[2][3]
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo studies, a common practice is to first dissolve this compound in a minimal amount of an organic solvent like DMSO, and then further dilute it with a physiologically compatible vehicle such as saline. The final concentration of the organic solvent should be kept low to avoid toxicity. It is crucial to perform preliminary vehicle toxicity tests in your animal model.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: this compound has poor solubility in aqueous solutions. The addition of the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Decrease the final concentration. Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
-
Solution 2: Increase the percentage of co-solvent. If your experimental system allows, you can try to include a small percentage of a co-solvent like ethanol (B145695) or Tween 80 in your final aqueous solution to improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Solution 3: Sonication. Briefly sonicating the solution after dilution may help to redissolve the precipitate.
Issue: The this compound powder is difficult to weigh and handle.
-
Cause: this compound is a fine powder.
-
Solution: Allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture. Use appropriate personal protective equipment (PPE) as the material should be considered hazardous until further information is available.[2]
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | Soluble to 50 mM | Gentle warming | [1] |
| DMSO | 14 mg/mL | ~60 °C | |
| DMSO | >20 mg/mL | Warmed | |
| Methanol | 10 mg/mL | Not specified | |
| Water | Soluble | Not specified | Storage of aqueous solutions for more than 8 hours at 4°C is not recommended. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to warm to room temperature before opening.
-
Solvent Preparation: Use high-purity, anhydrous DMSO. It is recommended to purge the DMSO with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove dissolved oxygen, which can degrade the compound over time.[2]
-
Dissolution: Add the appropriate volume of the purged DMSO to the vial of this compound to achieve the desired concentration.
-
Warming (if necessary): If the compound does not fully dissolve, cap the vial tightly and warm the solution gently in a water bath at a temperature up to 60°C. Intermittently vortex the vial to aid dissolution.
-
Storage: Once fully dissolved, store the stock solution at -20°C in a tightly sealed vial.
Visualizations
Signaling Pathways
Caption: this compound antagonism of the δ-opioid receptor.
Caption: TRPM7-mediated activation of the MAPK/ERK pathway by this compound.
Experimental Workflow
Caption: A workflow for troubleshooting this compound solubility.
References
Optimizing Naltriben mesylate concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Naltriben (B52518) mesylate for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action? A1: this compound is a potent and highly selective antagonist for the delta (δ)-opioid receptor, with a particular selectivity for the δ2 subtype.[1][2] The δ-opioid receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o signaling pathway. As an antagonist, Naltriben blocks the action of δ-opioid agonists, thereby preventing the agonist-induced inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP).
Q2: How should I dissolve and store this compound? A2: this compound is soluble in DMSO.[3][4] For preparing stock solutions, solubility of up to 50 mM in DMSO can be achieved with gentle warming. Another source indicates solubility in DMSO at 14 mg/mL at approximately 60°C.[5] For long-term storage, it is recommended to keep the compound desiccated at -20°C, while short-term storage can be at room temperature.[3] Always refer to the batch-specific data on the Certificate of Analysis provided by the supplier.
Q3: What are the known off-target effects of this compound? A3: While highly selective for δ-opioid receptors, Naltriben can exhibit off-target effects, particularly at higher concentrations. It has been reported to act as a kappa (κ)-opioid receptor agonist at high doses.[2][6] Some studies also indicate it can act as a noncompetitive antagonist for mu (μ)-opioid receptors.[7] Additionally, Naltriben is an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, with an EC50 of 20.7 µM.[4] Awareness of these potential off-target activities is crucial for interpreting experimental results.[8][9]
Q4: What is a good starting concentration range for my in vitro experiment? A4: The optimal concentration depends heavily on the cell type, receptor expression level, and the specific assay. Based on its high affinity for the δ-receptor (Ki = 0.013 nM), a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments.[4] For specifically antagonizing the δ-receptor, concentrations between 1 nM and 100 nM are often effective. Concentrations above 1 µM may begin to produce off-target effects, such as TRPM7 activation.[4] A pilot experiment with a broad concentration range is always recommended to determine the optimal concentration for your specific system.
Troubleshooting Guide
Problem: I am not observing any effect or see lower-than-expected antagonism.
-
Possible Cause 1: Suboptimal Concentration. The concentration of Naltriben may be too low to effectively antagonize the agonist in your specific experimental setup.
-
Solution: Perform a dose-response curve. Test a wide range of Naltriben concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) against a fixed, effective concentration of your δ-agonist (e.g., its EC80). This will allow you to determine the IC50 (half-maximal inhibitory concentration) of Naltriben in your system.
-
-
Possible Cause 2: Compound Degradation. Improper storage or using old stock solutions can lead to reduced compound activity. One supplier notes that aqueous solutions should not be stored for more than 8 hours at 4°C.[5]
-
Solution: Prepare fresh stock solutions in DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store it under the recommended conditions (desiccated, -20°C).
-
-
Possible Cause 3: Low or Absent Receptor Expression. The cell line or primary cells you are using may not express a sufficient level of δ-opioid receptors for a measurable response.
-
Solution: Confirm the expression of δ-opioid receptors in your model system using techniques like qPCR, Western blot, or radioligand binding assays.
-
Problem: I am observing unexpected or paradoxical effects.
-
Possible Cause 1: Concentration is too high, leading to off-target effects. As detailed in the FAQ, high concentrations of Naltriben can interact with κ- and μ-opioid receptors or activate TRPM7 channels.[2][4][6][7]
-
Solution: Lower the concentration of Naltriben to a range where it is selective for the δ-receptor (typically ≤ 100 nM). Refer to your dose-response curve to select the lowest concentration that gives maximal antagonism. Compare your results with a structurally different δ-opioid antagonist to confirm the effect is δ-receptor mediated.
-
-
Possible Cause 2: Non-opioid receptor-mediated effects. Related compounds like naltrindole (B39905) have been shown to exert effects through non-opioid receptor pathways.[10]
-
Solution: Use appropriate controls, such as a cell line that does not express δ-opioid receptors (parental cell line) or a different class of δ-antagonist, to determine if the observed effect is independent of the δ-opioid receptor.
-
Problem: I am experiencing solubility issues with this compound.
-
Possible Cause 1: Precipitation in aqueous media. Although soluble in DMSO, this compound has limited solubility in aqueous buffers, and adding a concentrated DMSO stock directly to your assay media can cause it to precipitate.
-
Solution: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM) with gentle warming if necessary. Perform serial dilutions in DMSO first, and then dilute these intermediate stocks into your final aqueous assay buffer. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and is kept consistent across all experimental conditions, including vehicle controls.
-
Data Presentation
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 122517-78-6 | [3][4] |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [3] |
| Molecular Weight | 511.59 g/mol | [3] |
| Solubility | Soluble to 50 mM in DMSO with gentle warming | |
| Storage | Desiccate at RT (short-term), -20°C (long-term) | [3][5] |
Table 2: Receptor and Channel Interaction Profile of Naltriben
| Target | Interaction Type | Affinity / Potency | Source(s) |
| δ-Opioid Receptor | Antagonist / Inverse Agonist | Ki = 0.013 nM | [4] |
| μ-Opioid Receptor | Antagonist | Ki = 12 - 19.79 nM | [4][7] |
| κ-Opioid Receptor | Antagonist / Agonist (high dose) | Ki = 13 - 152 nM | [4] |
| TRPM7 Channel | Activator | EC50 = 20.7 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Amount: Determine the mass of this compound powder needed to prepare a 10 mM or 50 mM stock solution in high-quality, anhydrous DMSO. (e.g., for 1 mL of 10 mM stock, weigh out 0.512 mg).
-
Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the required volume of DMSO.
-
Solubilize: Vortex the solution thoroughly. If necessary, warm the tube gently in a 37-60°C water bath for 5-10 minutes to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Determining the Optimal Antagonist Concentration (IC50) via a cAMP Assay
This protocol assumes the use of a δ-opioid agonist that inhibits cAMP production.
-
Cell Seeding: Plate your cells (expressing δ-opioid receptors) in a suitable multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in serum-free media or assay buffer, ranging from 10⁻¹⁰ M to 10⁻⁵ M. Include a vehicle control (media with the same final DMSO concentration).
-
Prepare the δ-opioid agonist at a concentration that gives ~80% of its maximal effect (EC80), which should be determined in prior experiments.
-
-
Antagonist Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add the various concentrations of this compound (and vehicle control) to the wells.
-
Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the EC80 concentration of the δ-opioid agonist to all wells except for the "no agonist" control wells.
-
Incubate for 15-30 minutes at 37°C (the optimal time depends on the kinetics of your system).
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the "agonist only" wells as 0% inhibition and the signal from the "no agonist" control wells as 100% inhibition.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. This value represents the concentration of Naltriben required to inhibit 50% of the agonist's effect.
-
Visualizations
Caption: δ-Opioid receptor signaling pathway and point of inhibition by Naltriben.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ≥98% (HPLC), δ2 opioid receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
Naltriben mesylate off-target effects at high concentrations
Technical Support Center: Naltriben (B52518) Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of naltriben mesylate, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological action of naltriben?
Naltriben is primarily known as a potent and selective antagonist for the delta-opioid receptor (DOR), with a particular selectivity for the δ2 subtype.[1][2][3] It is widely used in research to differentiate between the δ1 and δ2 opioid receptor subtypes.[2][3]
Q2: My results are inconsistent when using high concentrations of naltriben. What could be the cause?
At high concentrations, naltriben is known to lose its selectivity and exhibit significant off-target effects. These confounding activities can lead to unexpected or inconsistent experimental outcomes. The most well-documented off-target effects include agonist activity at the kappa-opioid receptor (KOR) and antagonist activity at the mu-opioid receptor (MOR).[2][3][4]
Q3: What are the specific off-target receptors for naltriben and what is its effect on them?
High doses of naltriben have been shown to interact with several other receptors:
-
Kappa-Opioid Receptor (KOR): Naltriben acts as a KOR agonist at high concentrations.[2][3] This agonist activity can counteract or mask its intended delta-antagonist effects, especially in vivo.[3][5]
-
Mu-Opioid Receptor (MOR): It can function as a noncompetitive antagonist at mu-opioid receptors.[4]
-
TRPM7 Channel: In addition to opioid receptors, naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, which is a non-opioid off-target.[6]
Q4: At what concentrations do these off-target effects become significant?
The concentration at which off-target effects appear can vary by experimental system (in vitro vs. in vivo) and species.
-
In vitro: Naltriben displaced a mu-specific radioligand with a K_i value of approximately 19.8 nM in rat cortical membranes.[4] It began to inhibit norepinephrine (B1679862) release (an effect linked to its KOR agonism) at concentrations above 100 nM.[4]
-
In vivo: In rats, a subcutaneous dose of 1 mg/kg successfully antagonized DOR agonists. However, when the dose was increased to 3 mg/kg, this antagonism was lost, an effect attributed to overriding KOR agonist activity.[3][5]
Q5: How can I confirm if my experimental results are due to off-target effects of naltriben?
Please refer to the Troubleshooting Guide below (T1) for a systematic approach to identifying off-target effects. The general strategy involves using additional, more selective antagonists for the suspected off-target receptors in conjunction with naltriben to see if the unexpected effect is blocked.
Troubleshooting Guides
T1: Issue - Unexpected or contradictory results with high concentrations of naltriben.
Workflow:
Caption: Troubleshooting workflow for naltriben off-target effects.
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of naltriben at its primary and off-target receptors.
| Receptor Target | Effect | Species/Tissue | Assay Type | K_i / Effective Concentration | Citation(s) |
| Delta-Opioid (δ) | Antagonist | Mouse/Rat | In vivo antagonism | 1 mg/kg (s.c.) | [3][5] |
| Mu-Opioid (µ) | Antagonist | Rat Cortex | Radioligand Binding ([³H]DAMGO) | 19.79 ± 1.12 nM | [4] |
| Kappa-Opioid (κ) | Agonist | Rat Cortex | Radioligand Binding ([³H]Diprenorphine) | 82.75 ± 6.32 nM | [4] |
| Kappa-Opioid (κ) | Agonist | Rat Cortex | [³H]Norepinephrine Release | > 100 nM | [4] |
| Kappa-Opioid (κ) | Agonist | Rat | In vivo antagonism (loss of δ effect) | 3 mg/kg (s.c.) | [3][5] |
| TRPM7 Channel | Activator | Human Glioblastoma Cells | Cell Migration/Invasion Assay | Not specified | [6] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (K_i) of naltriben for a specific opioid receptor subtype (e.g., MOR, KOR, DOR).
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the opioid receptor of interest (e.g., rat cerebral cortex).[4]
-
Incubation: In assay tubes, combine the membrane preparation, a known concentration of a subtype-selective radioligand (e.g., [³H]DAMGO for MOR), and a range of concentrations of the unlabeled competitor ligand (naltriben).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the naltriben concentration. Calculate the IC₅₀ (the concentration of naltriben that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a K_i (inhibition constant) using the Cheng-Prusoff equation.[8]
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following receptor binding, allowing differentiation between agonist and antagonist activity.
-
Membrane Preparation: Use membranes from cells stably expressing the opioid receptor of interest (e.g., KOR).[7]
-
Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, EGTA, GDP, and [³⁵S]GTPγS.[7]
-
Incubation:
-
For Agonism: Incubate membranes with varying concentrations of naltriben in the assay buffer.
-
For Antagonism: Incubate membranes with a fixed concentration of a known agonist (e.g., U50,488H for KOR) and varying concentrations of naltriben.
-
-
Reaction: Allow the binding and G-protein activation to proceed for a set time (e.g., 60 minutes at 30°C).[7]
-
Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantification & Analysis: Measure the bound radioactivity. For agonism, an increase in signal indicates G-protein activation. For antagonism, a decrease in the agonist-stimulated signal indicates blocking of the receptor. Calculate EC₅₀ (for agonists) or IC₅₀/K_b (for antagonists).
Signaling Pathway Visualization
The following diagram illustrates the primary and major off-target interactions of naltriben at high concentrations.
Caption: Naltriben's primary and off-target receptor interactions.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
Preventing Naltriben mesylate degradation in aqueous solution
Welcome to the Technical Support Center for Naltriben mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C and desiccated.[1][2][3] It can be shipped at room temperature for short periods.[1][4]
Q2: How stable is this compound in aqueous solutions?
A2: this compound is known to be unstable in aqueous solutions. It is recommended not to store aqueous solutions for more than 8 hours at 4°C.[5] For longer-term experiments, fresh solutions should be prepared daily, or appropriate stabilization methods should be employed.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: Based on the chemical structure of this compound and studies on similar opioid antagonists like naloxone (B1662785) and naltrexone, the primary degradation pathways are likely to be:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis, particularly under alkaline conditions.[6]
-
Oxidation: The tertiary amine and phenolic hydroxyl groups are potential sites for oxidation, leading to the formation of N-oxides and other oxidation products.[7]
Q4: How do pH and temperature affect the stability of this compound?
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, the use of antioxidants such as ascorbic acid may help to reduce oxidative degradation. However, the optimal type and concentration of the antioxidant should be determined experimentally for your specific application, as antioxidants can sometimes have pro-oxidant effects or interfere with biological assays.
Q6: What is the recommended solvent for preparing a stock solution of this compound?
A6: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][6] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer immediately before use. This minimizes the time the compound spends in the aqueous environment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the aqueous working solution. | Prepare fresh working solutions from a DMSO stock immediately before each experiment. Avoid storing aqueous solutions, even at 4°C, for extended periods. |
| Loss of compound activity in a multi-day experiment. | Significant degradation of this compound in the culture medium or buffer. | Consider preparing a more stable formulation by adjusting the pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). Evaluate the addition of an antioxidant like ascorbic acid (e.g., 0.1 mg/mL), ensuring it doesn't interfere with your assay. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | Decrease the final concentration of this compound. Alternatively, increase the percentage of DMSO in the final solution, but be mindful of the potential effects of DMSO on your experimental system (typically kept below 0.5%). |
| Baseline drift or appearance of extra peaks in HPLC analysis. | Degradation of this compound into multiple products. | This confirms instability. Use a stability-indicating HPLC method to quantify the parent compound and its degradants. Optimize solution preparation and storage conditions as described above to minimize degradation. |
Quantitative Data Summary
The following tables provide illustrative data on the expected stability of this compound based on general principles and data from structurally related compounds. Note: This data is for estimation purposes, and users should perform their own stability studies for their specific experimental conditions.
Table 1: Estimated Half-Life (t½) of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-Life (hours) |
| 4.0 | > 48 |
| 7.4 (PBS) | 8 - 12 |
| 9.0 | < 4 |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Recommended Max Storage Time |
| Stock Solution | DMSO | 10-50 mM | -20°C | ≤ 6 months |
| Working Solution | Aqueous Buffer (pH < 7) | 1-100 µM | 4°C | < 8 hours |
| Working Solution | Aqueous Buffer (pH ≥ 7) | 1-100 µM | 4°C | Prepare fresh; use immediately |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
-
Prepare a Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Prepare a Stabilizing Buffer: Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.5. Filter sterilize if for use in cell culture.
-
Add Antioxidant (Optional): Immediately before use, dissolve ascorbic acid in the acetate buffer to a final concentration of 0.1 mg/mL.
-
Prepare Working Solution: Serially dilute the this compound DMSO stock solution into the prepared stabilizing buffer to the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay.
Protocol 2: Stability Testing of this compound using HPLC
-
Prepare Solutions: Prepare aqueous solutions of this compound (e.g., 10 µM) in different buffers (e.g., pH 4.0 acetate, pH 7.4 phosphate, pH 9.0 borate).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. An example of a starting method for development is:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 230 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Plot the peak area of the this compound peak against time. Calculate the degradation rate constant and the half-life from the slope of the natural logarithm of the concentration versus time.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of opioids on oxidative status and related signaling pathways: An integrated view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of opioids on oxidative status and related signaling pathways: An integrated view | Journal of Opioid Management [wmpllc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Glutathione and Glutathione-Like Sequences of Opioid and Aminergic Receptors Bind Ascorbic Acid, Adrenergic and Opioid Drugs Mediating Antioxidant Function: Relevance for Anesthesia and Abuse [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. opioid peptides enkephalin: Topics by Science.gov [science.gov]
- 8. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben mesylate batch-to-batch variability challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with naltriben (B52518) mesylate.
Troubleshooting Guide
Researchers may occasionally encounter challenges with naltriben mesylate, some of which could be attributable to batch-to-batch variability. This guide provides a structured approach to identifying and resolving common experimental issues.
Issue 1: Inconsistent or Unexpected Results Between Experiments
Potential Cause: Batch-to-batch variability in the purity, isomeric composition, or crystalline form of this compound can lead to discrepancies in experimental outcomes. Other potential causes include variations in experimental conditions or reagent degradation.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Always obtain a Certificate of Analysis (CoA) for each new batch of this compound. Key parameters to check include purity (typically ≥98% by HPLC), chemical structure confirmation, and residual solvent content.
-
If significant variability is suspected, consider independent analytical testing (e.g., HPLC, NMR, mass spectrometry) to confirm the identity and purity of different batches.
-
-
Standardize Experimental Protocols:
-
Ensure all experimental parameters, including concentrations, incubation times, temperatures, and cell passage numbers, are kept consistent across experiments.
-
Prepare fresh stock solutions for each experiment to avoid degradation. This compound is soluble in DMSO.[1]
-
-
Perform a Dose-Response Curve:
-
For each new batch, perform a dose-response curve to determine the effective concentration range. This will help to identify any shifts in potency.
-
-
Control for Secondary Targets:
-
Be aware of naltriben's secondary targets. At higher concentrations, it can act as a κ-opioid agonist and a TRPM7 activator.[2][3] If your experimental system expresses these targets, consider using control experiments with specific antagonists for these receptors to isolate the delta-opioid receptor effects.
-
Issue 2: Poor Solubility or Precipitation of the Compound
Potential Cause: this compound has specific solubility characteristics. Improper solvent selection or storage can lead to precipitation.
Troubleshooting Steps:
-
Consult the Technical Data Sheet:
-
Proper Stock Solution Preparation:
-
When preparing a stock solution in DMSO, ensure the solvent is anhydrous, as water can promote precipitation.
-
After dissolving, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
When preparing aqueous working solutions from a DMSO stock, dilute the stock solution slowly into the aqueous buffer while vortexing to prevent precipitation.
-
The final concentration of DMSO in the assay should be kept low (typically <0.1%) and consistent across all experimental conditions, including controls.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Naltriben is a potent and selective antagonist for the delta (δ)-opioid receptor.[2] It displays a preference for the δ2 subtype in vivo.[4]
Q2: What are the known off-target effects of naltriben?
At high doses, naltriben can exhibit agonist activity at the kappa (κ)-opioid receptor.[2][5] It has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3][6]
Q3: How should I store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1][3] Stock solutions in DMSO can also be stored at -20°C.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1]
Q5: How can I assess the quality of a new batch of this compound?
Always review the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check are:
-
Purity: Typically ≥98% as determined by HPLC.[1]
-
Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry.
-
Appearance: Should be a solid.[1]
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Naltriben
| Receptor Type | Ki (nM) | Cell Line/Tissue | Reference |
| δ-Opioid Receptor | 0.013 | CHO-DG44 cells (mouse receptor) | [3] |
| μ-Opioid Receptor | 12 - 19 | COS-7 cells (rat receptor), PC12 cells | [3] |
| κ-Opioid Receptor | 13 - 152 | PC12 cells, Rat Cortex | [3] |
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 511.59 g/mol | |
| Formula | C₂₆H₂₅NO₄・CH₃SO₃H | |
| Purity | ≥98% | [1] |
| Storage | -20°C (solid) | [1][3] |
| Stability | ≥ 4 years | [1][3] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding:
-
Plate cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
-
Compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period.
-
-
Assay Endpoint:
-
Perform the desired assay to measure the biological response (e.g., cAMP assay, calcium imaging, cell migration assay).
-
Visualizations
Caption: this compound primary and secondary signaling pathways.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Addressing Naltriben mesylate non-specific binding in assays
Welcome to the technical support center for naltriben (B52518) mesylate assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is naltriben mesylate and what is its primary target?
Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor).[1] It is widely used in scientific research to study the pharmacology and function of this receptor. It has a similar structure and function to the more commonly used δ-opioid antagonist, naltrindole.[1]
Q2: What are the known off-target effects of naltriben?
At high concentrations, naltriben can act as a kappa-opioid (κ-opioid) receptor agonist.[1][2] Additionally, naltriben has been identified as a selective activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which can lead to confounding results in assays if not properly controlled for.[3]
Q3: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding refers to the interaction of this compound with molecules other than its intended target, the delta-opioid receptor. This can include binding to other receptors, proteins, or even the assay materials themselves. High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinities and potencies.
Q4: How can I determine the level of non-specific binding in my assay?
Non-specific binding is typically determined by measuring the binding of radiolabeled naltriben in the presence of a high concentration of a non-radiolabeled competitor that also binds to the delta-opioid receptor. This competitor, often a structurally different but highly selective ligand for the same receptor, will displace the radiolabeled naltriben from the specific binding sites. Any remaining bound radioactivity is considered non-specific.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in ligand-binding assays. The following guide provides a systematic approach to troubleshooting and mitigating this problem in your this compound experiments.
Issue: Consistently high non-specific binding detected in my assay.
High non-specific binding can arise from several factors, including suboptimal assay conditions and the inherent properties of this compound. This troubleshooting workflow will guide you through a series of optimization steps to reduce non-specific interactions.
Caption: A troubleshooting workflow for addressing high non-specific binding in this compound assays.
Step 1: Optimize Naltriben Concentration
-
Problem: Using too high a concentration of radiolabeled naltriben can lead to increased binding to low-affinity, non-specific sites.
-
Solution: Perform a saturation binding experiment to determine the optimal concentration of radiolabeled naltriben. Ideally, you should use a concentration at or below the dissociation constant (Kd) for the delta-opioid receptor.
Step 2: Verify Competitor Concentration
-
Problem: An insufficient concentration of the unlabeled competitor will not effectively displace all specific binding of the radiolabeled naltriben.
-
Solution: Ensure you are using a saturating concentration of the unlabeled competitor. A common practice is to use a concentration that is at least 100-fold higher than its binding affinity (Ki) for the delta-opioid receptor.
Step 3: Optimize Buffer Composition
-
Problem: The pH and ionic strength of your assay buffer can significantly influence non-specific electrostatic and hydrophobic interactions.[4][5][6][7][8]
-
Solution:
-
pH: Empirically test a range of pH values around the physiological pH of 7.4. For opioid receptors, pH can influence ligand and receptor protonation states, affecting binding.[9]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl) in your buffer. Increasing ionic strength can often reduce non-specific electrostatic interactions.[6][10]
-
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 7.6 | Maintains physiological conditions and optimal receptor conformation. |
| NaCl Concentration | 50 - 150 mM | Increasing ionic strength can shield non-specific electrostatic interactions. |
Step 4: Incorporate Blocking Agents
-
Problem: Naltriben may bind non-specifically to proteins and other components in your assay system, as well as to the surfaces of your assay plates and filters.
-
Solution: Add blocking agents to your assay buffer to saturate these non-specific sites.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can reduce non-specific binding to surfaces and other proteins.[6][11][12]
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help to disrupt non-specific hydrophobic interactions.[6]
-
| Blocking Agent | Recommended Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding to proteins and surfaces. |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
Step 5: Control for Off-Target Effects
-
Problem: Naltriben is a known activator of the TRPM7 channel, which could contribute to your observed signal, especially in whole-cell assays.[3]
-
Solution:
-
Use cell lines that do not express the delta-opioid receptor but do express TRPM7 as a negative control to quantify the extent of TRPM7-mediated effects.
-
If available, a specific TRPM7 antagonist can be used to block this interaction and isolate the delta-opioid receptor-specific binding.
-
Step 6: Review Assay Protocol
-
Problem: Suboptimal washing steps or incubation times can contribute to high background.
-
Solution:
-
Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Incubation Time: Ensure your assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is adapted from established methods for delta-opioid receptor binding assays and is designed to minimize non-specific binding.[13][14][15]
Materials:
-
Cell membranes expressing the human delta-opioid receptor
-
Radiolabeled ligand (e.g., [³H]-naltrindole)
-
This compound (unlabeled)
-
Unlabeled competitor for non-specific binding determination (e.g., naloxone)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-naltrindole (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-Specific Binding: 50 µL of unlabeled competitor (e.g., 10 µM naloxone), 50 µL of [³H]-naltrindole, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-naltrindole, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of the delta-opioid receptor antagonized by this compound.
Caption: A general experimental workflow for a competitive radioligand binding assay.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Ionic Strength, pH and Chemical Displacers on the Percentage Protein Binding of Protein-Bound Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
- 7. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH on opioid receptor activation and implications for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Effective reduction of nonspecific binding by surface engineering of quantum dots with bovine serum albumin for cell-targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Naltriben mesylate stability in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of naltriben (B52518) mesylate in various buffer systems. Due to limited publicly available stability data for naltriben mesylate, this guide offers illustrative data, general experimental protocols, and troubleshooting advice based on established principles of pharmaceutical compound stability.
Illustrative Stability of this compound in Different Buffer Systems
The following table provides hypothetical stability data for this compound to demonstrate how such information is typically presented. These values are for illustrative purposes and should be confirmed by experimental studies.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) | Observations |
| Phosphate (B84403) Buffer | 5.0 | 25 | 24 | 98.5 | No precipitation |
| Phosphate Buffer | 7.4 | 25 | 24 | 95.2 | No precipitation |
| Phosphate Buffer | 9.0 | 25 | 24 | 88.1 | Slight turbidity observed |
| Acetate Buffer | 4.0 | 37 | 48 | 97.8 | Stable |
| Acetate Buffer | 5.5 | 37 | 48 | 96.5 | Stable |
| Tris Buffer | 7.4 | 4 | 72 | 99.1 | Recommended for short-term storage |
| Tris Buffer | 8.5 | 4 | 72 | 97.9 | Minor degradation detected |
Experimental Protocols
A detailed methodology for assessing the stability of this compound in a buffer system is provided below.
Objective: To determine the stability of this compound in a selected buffer system over a specified period and under controlled temperature conditions.
Materials:
-
This compound
-
Selected buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
High-purity water
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Buffer Preparation:
-
Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4) by dissolving the appropriate amounts of buffer salts in high-purity water.
-
Adjust the pH to the target value using an acid or base (e.g., phosphoric acid or sodium hydroxide).
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
-
Stock Solution Preparation:
-
Sample Preparation and Incubation:
-
Dilute the this compound stock solution with the prepared buffer to achieve the final desired concentration for the stability study (e.g., 10 µM).
-
Prepare multiple aliquots of the buffered this compound solution.
-
Store the aliquots in a temperature-controlled environment (e.g., an incubator at 25°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The mobile phase composition, flow rate, and detection wavelength should be optimized to achieve good separation of this compound from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the stability testing of this compound.
FAQs
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1][3] For short-term storage, desiccate at room temperature.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO.[1][2][3] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]
Q3: What are the primary degradation pathways for similar opioid compounds?
A3: While specific degradation pathways for this compound are not well-documented, related opioid compounds can undergo degradation through hydrolysis, oxidation, and photolysis. For instance, studies on fentanyl analogs show degradation via N-dealkylation and oxidation of the piperidine (B6355638) nitrogen.[4] Naltrexone, a structurally related compound, has been shown to degrade under acidic, basic, and oxidative conditions.[5]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Buffer
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous buffer. While soluble in DMSO, its aqueous solubility may be limited.
-
Solution:
-
Decrease the final concentration of this compound in the buffer.
-
Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring the co-solvent concentration does not interfere with the experimental assay.
-
Evaluate the solubility of this compound in the chosen buffer system before initiating stability studies.
-
Issue 2: Rapid Degradation of the Compound
-
Possible Cause: The pH of the buffer system may be promoting rapid hydrolysis or other degradation reactions. Extreme pH values (highly acidic or alkaline) can accelerate the degradation of many pharmaceutical compounds.
-
Solution:
-
Assess the stability of this compound across a range of pH values to identify the optimal pH for stability.
-
If the experimental design requires a pH where the compound is unstable, prepare fresh solutions immediately before use and minimize the exposure time to these conditions.
-
Store solutions at lower temperatures (e.g., 4°C) to slow down the degradation rate.
-
Issue 3: Inconsistent Results in Stability Assay
-
Possible Cause: This could be due to several factors, including improper sample handling, analytical method variability, or contamination.
-
Solution:
-
Ensure accurate and consistent pipetting and dilution of the stock solution.
-
Validate the analytical method for linearity, precision, and accuracy.
-
Use high-purity reagents and solvents to avoid contamination.
-
Ensure the buffer capacity is sufficient to maintain the pH throughout the experiment.
-
Issue 4: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Solution:
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to interpret Naltriben mesylate dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret Naltriben (B52518) mesylate dose-response curves and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the delta-opioid receptor (DOR), with a particular selectivity for the δ2 subtype.[1][2] As a competitive antagonist, it binds to the same site on the DOR as agonists but does not activate the receptor. Instead, it blocks the receptor, preventing agonists from binding and initiating downstream signaling.[3] At higher concentrations, it may exhibit agonist activity at kappa-opioid receptors, a factor to consider during experimental design.[2][4][5]
Q2: How does a dose-response curve for a competitive antagonist like this compound work?
Unlike an agonist which has its own dose-response curve, the effect of a competitive antagonist is measured by its impact on an agonist's dose-response curve. In a typical experiment, several agonist dose-response curves are generated, each in the presence of a different, fixed concentration of this compound. The expected result is a parallel rightward shift in the agonist curve, with no change in the maximum response.[3] This shift indicates that a higher concentration of the agonist is required to produce the same effect, demonstrating competitive antagonism at the receptor.
Q3: What is a Schild analysis and what key parameters are derived from it?
Schild analysis is the gold-standard method for quantifying the potency of a competitive antagonist.[3][6] It uses the "dose ratio"—the ratio of the agonist's EC₅₀ (concentration producing 50% of maximal effect) in the presence of the antagonist to the EC₅₀ in its absence.[7]
A Schild plot is created by graphing the logarithm of (dose ratio - 1) against the logarithm of the antagonist's concentration.[3][7]
-
Key Parameters:
-
pA₂ Value: The x-intercept of the Schild plot. It represents the negative logarithm of the antagonist concentration at which the dose ratio is 2 (i.e., double the agonist is needed for the same effect). The pA₂ is a measure of antagonist potency and is independent of the agonist used.[7]
-
Schild Slope: For a purely competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[3][8] A slope deviating from 1.0 suggests a more complex interaction, such as non-competitive antagonism.[8]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q4: Why is the rightward shift in my agonist dose-response curve not parallel, and the maximum response is depressed?
A non-parallel shift and/or a reduction in the maximal effect of the agonist suggests that the antagonism may not be purely competitive.[3]
-
Potential Cause 1: Non-competitive or Insurmountable Antagonism: this compound, or a contaminant, might be binding to an allosteric site or irreversibly to the active site, preventing the agonist from fully activating the receptor, even at high concentrations.[9]
-
Potential Cause 2: Off-Target Effects: At high concentrations (typically >100 nM), this compound can act as a kappa-opioid receptor agonist.[4][5] If your experimental system expresses kappa receptors, this could introduce a confounding biological effect that alters the shape of the dose-response curve.
-
Solution: Perform a Schild analysis. If the slope is significantly different from 1.0, the antagonism is not competitive.[8] Consider using a lower range of Naltriben concentrations or using a cell line that does not express other opioid receptors.
Q5: The potency (pA₂) I calculated for Naltriben is much lower than what is reported in the literature. What went wrong?
Several factors can lead to an apparent decrease in antagonist potency.
-
Potential Cause 1: Receptor Subtype Expression: Naltriben is most potent at the δ2-opioid receptor subtype.[1] If your cell line predominantly expresses the δ1 subtype, the observed potency will be lower.[1]
-
Potential Cause 2: Inaccurate Solution Concentrations: this compound is soluble in DMSO, but may require gentle warming. If the compound is not fully dissolved, the actual concentration in your assay will be lower than calculated. Conversely, prolonged or improper storage of stock solutions can lead to degradation.
-
Potential Cause 3: Insufficient Equilibration Time: Competitive antagonism experiments assume that the agonist and antagonist have reached equilibrium with the receptor. Incubation times that are too short may not be sufficient for the antagonist to bind fully, leading to an underestimation of its potency.
-
Solution: Verify the receptor subtype expressed in your system. Prepare fresh stock solutions and ensure complete dissolution before use. Optimize your incubation time to ensure equilibrium is reached.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Non-parallel curve shifts | Non-competitive antagonism or off-target effects. | Generate a Schild plot; a slope not equal to 1.0 confirms non-competitive interaction. Use lower antagonist concentrations. |
| Depressed maximum response | Non-competitive antagonism or cell toxicity at high concentrations. | Check for cytotoxicity. If none, the cause is likely non-competitive antagonism. |
| **Low calculated potency (pA₂) ** | Incorrect receptor subtype, inaccurate solution concentration, or insufficient incubation time. | Confirm cell line receptor subtype. Prepare fresh solutions and ensure complete dissolution. Increase pre-incubation time with the antagonist. |
| High variability between replicates | Poor pipetting technique, cell plating inconsistency, or compound precipitation. | Refine pipetting technique. Ensure homogenous cell seeding. Visually inspect solutions for any precipitation. |
Diagnostic Workflow for Dose-Response Curve Issues
Caption: A logical workflow for troubleshooting Naltriben dose-response curves.
Experimental Protocols
Protocol: Competitive Antagonist Assay (Schild Analysis) using cAMP Measurement
This protocol describes a functional assay to determine the pA₂ value of this compound by measuring its ability to antagonize agonist-induced inhibition of cyclic AMP (cAMP).
1. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human delta-opioid receptor.[10]
-
DOR Agonist: e.g., SNC80 or [D-Pen2, D-Pen5]enkephalin (DPDPE).
-
Antagonist: this compound.
-
cAMP Stimulator: Forskolin (B1673556).[11]
-
PDE Inhibitor (optional but recommended): IBMX, to prevent cAMP degradation.[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, GloSensor).[10]
-
Plates: 96-well or 384-well white opaque plates suitable for luminescence/fluorescence.
Reagent Concentration Guidelines
| Reagent | Stock Concentration | Final Assay Concentration Range | Solvent |
| This compound | 10 mM | 0.1 nM - 1 µM (fixed concentrations) | DMSO |
| DOR Agonist (e.g., SNC80) | 10 mM | 0.01 nM - 1 µM (serial dilution) | DMSO |
| Forskolin | 10 mM | 1 µM - 10 µM (fixed) | DMSO |
2. Experimental Workflow Diagram
Caption: Workflow for a this compound competitive antagonism cAMP assay.
3. Step-by-Step Procedure
-
Cell Plating: Seed DOR-expressing cells into the appropriate assay plate at a predetermined density and allow them to attach overnight.
-
Prepare Compounds:
-
Perform a serial dilution of the DOR agonist in assay buffer.
-
Prepare several fixed concentrations of this compound (e.g., 0 nM, 1 nM, 3 nM, 10 nM, 30 nM). The 0 nM sample (vehicle control) is crucial for determining the baseline agonist EC₅₀.
-
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Add the different fixed concentrations of this compound to the wells. Incubate for 15-30 minutes at 37°C to allow the antagonist to reach binding equilibrium.
-
Agonist Stimulation: Add the agonist serial dilutions to the wells.
-
cAMP Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for the time specified by your cAMP detection kit (typically 15-60 minutes).
-
Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents. Measure the signal on a plate reader.
4. Data Analysis
-
Normalize Data: Convert the raw signal (e.g., luminescence) to percent inhibition of the forskolin response.
-
Fit Dose-Response Curves: For each fixed Naltriben concentration, plot the normalized response against the log of the agonist concentration. Fit these data to a sigmoidal dose-response equation to determine the EC₅₀ value for each curve.[13]
-
Calculate Dose Ratios (DR): For each Naltriben concentration [B], calculate the dose ratio using the formula: DR = EC₅₀ (with Naltriben) / EC₅₀ (without Naltriben).
-
Construct Schild Plot: Plot log(DR - 1) on the y-axis versus log[Naltriben] on the x-axis.
-
Determine Potency: Perform a linear regression on the Schild plot. The slope should be approximately 1.0. The pA₂ value is the x-intercept of the regression line.[3][7]
Delta-Opioid Receptor Signaling Pathway
Caption: Naltriben competitively blocks agonist activation of the DOR pathway.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. onemol.org.uk [onemol.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Naltriben Mesylate: A Comparative Guide to its Selectivity for δ2 over δ1 Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben (B52518) mesylate's selectivity for the δ2-opioid receptor over the δ1-opioid receptor, supported by experimental data and detailed protocols. Naltriben is a potent and selective antagonist for the delta-opioid receptor, widely utilized in scientific research to differentiate between the δ1 and δ2 subtypes due to its varying binding affinities.[1][2]
Quantitative Analysis of Binding Affinity
The selectivity of Naltriben mesylate for the δ2-opioid receptor subtype over the δ1 subtype has been quantified in various studies. While specific Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used, the consistent observation is a higher affinity for the δ2 receptor.
One study investigating the in vivo binding of [3H]naltriben in the mouse brain found that (E)-7-Benzylidenenaltrexone (BNTX), a selective antagonist for the putative δ1-opioid receptor, was 9.6- to 12.9-fold less potent than naltriben as an inhibitor of [3H]naltriben binding.[3] This suggests a significantly higher affinity of Naltriben for the δ2 receptor subtype.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (δ1/δ2) | Reference |
| This compound | δ2 | Higher Affinity | - | [2][4] |
| δ1 | Lower Affinity | - | [2][4] | |
| (E)-7-Benzylidenenaltrexone (BNTX) | δ1 | Higher Affinity | - | [3] |
| δ2 | Lower Affinity (9.6- to 12.9-fold less potent than Naltriben at δ2) | - | [3] |
Note: The table above summarizes the relative binding affinities. Precise Ki values are often context-dependent and can be found in the cited literature.
Experimental Protocols
To validate the selectivity of this compound, two key experimental methodologies are commonly employed: radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for δ1 and δ2 opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either δ1 or δ2 opioid receptors.
-
[3H]Naltrindole or another suitable radioligand with high affinity for δ-opioid receptors.
-
This compound.
-
(E)-7-Benzylidenenaltrexone (BNTX) as a δ1-selective competitor.
-
Deltorphin (B1670231) II as a δ2-selective ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Separate competition assays should be performed for δ1 and δ2 expressing membranes.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release, a downstream effect of δ-opioid receptor activation.
Objective: To determine the functional antagonism of this compound at δ1 and δ2 opioid receptors.
Materials:
-
Cell lines co-expressing either δ1 or δ2 opioid receptors and a G-protein that couples to the phospholipase C pathway (e.g., Gαq/i5).
-
A suitable δ1-selective agonist (e.g., DPDPE) and a δ2-selective agonist (e.g., deltorphin II).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the respective selective agonist (DPDPE for δ1, deltorphin II for δ2) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound for inhibiting the agonist-induced calcium response. This value represents its functional antagonist potency.
Signaling Pathways and Experimental Workflow
The distinct pharmacological profiles of δ1 and δ2 receptors are rooted in their unique molecular structures and downstream signaling cascades. Current evidence suggests that the δ2 receptor is likely a δ-opioid receptor homomer, while the δ1 receptor may be a heterodimer of the μ- and δ-opioid receptors.[5] This difference in composition leads to divergent signaling pathways.
δ2-Opioid Receptor Signaling Pathway
Activation of the δ2-opioid receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: δ2-Opioid Receptor Signaling Pathway.
δ1 (μ-δ Heterodimer) Opioid Receptor Signaling Pathway
The heterodimerization of μ- and δ-opioid receptors to form the δ1 receptor results in altered signaling properties. Evidence suggests that this heterodimer can lead to a constitutive recruitment of β-arrestin 2, which can initiate signaling cascades, such as the activation of the ERK1/2 pathway, independently of G-protein coupling in the naive state.[1]
Caption: δ1 (μ-δ Heterodimer) Signaling Pathway.
Experimental Workflow for Determining Naltriben Selectivity
The following diagram outlines the logical flow of experiments to validate the selectivity of this compound.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The δ1 opioid receptor is a heterodimer that opposes the actions of the δ2 receptor on alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naltriben Mesylate and BNTX in Delta-Opioid Receptor Subtype Research
For researchers, scientists, and drug development professionals investigating the nuanced roles of delta-opioid receptor (DOR) subtypes, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of two prominent antagonists, Naltriben (B52518) mesylate and 7-benzylidenenaltrexone (B1236580) (BNTX), used to delineate the functions of the putative δ₁ and δ₂ receptor subtypes.
Naltriben is widely recognized as a selective antagonist for the δ₂-opioid receptor subtype, while BNTX is characterized as a selective antagonist for the δ₁-opioid receptor subtype.[1][2][3][4] Their differential affinities and selectivities have been instrumental in elucidating the distinct physiological and pathological roles of these receptor subtypes, particularly in the context of analgesia.[4][5] However, it is crucial to note that the selectivity of these compounds can be influenced by factors such as the animal model and tissue type being studied.[1][5] Furthermore, some studies have indicated that this subtype selectivity may not be as pronounced in human receptors.[6] Researchers should also be aware of potential off-target effects; for instance, Naltriben can exhibit κ-opioid agonism at higher concentrations and also functions as a TRPM7 activator, while BNTX has demonstrated immunosuppressive activities independent of the delta-opioid receptor.[3][5][7][8][9][10]
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the key quantitative data for Naltriben mesylate and BNTX from various experimental studies, providing a clear comparison of their binding affinities and antagonist potencies.
| Compound | Receptor Subtype | Assay Type | Preparation | Radioligand | Kᵢ (nM) | Selectivity | Reference |
| BNTX | δ₁ | Competition Binding | Guinea Pig Brain Membranes | [³H]DPDPE | 0.1 | 100-fold > δ₂ | [1] |
| BNTX | δ₂ | Competition Binding | Guinea Pig Brain Membranes | [³H]DSLET | ~10 | [1] | |
| Naltriben | δ₂ (putative) | In vivo Competition | Mouse Brain | [³H]Naltriben | - | 9.6- to 12.9-fold more potent than BNTX | [2] |
Table 1. Receptor Binding Affinity and Selectivity. This table highlights the differential binding affinities of BNTX and Naltriben for the δ₁ and δ₂ receptor subtypes.
| Compound | Assay | Agonist Challenged | Species | ED₅₀ | Fold-Increase in Agonist ED₅₀ | Reference |
| BNTX | Antinociception (s.c.) | DPDPE (δ₁) | Mouse | - | 5.9 | [4] |
| BNTX | Antinociception (s.c.) | DELT II (δ₂) | Mouse | - | No significant change | [4] |
| BNTX | Antinociception (i.t.) | DPDPE (δ₁) | Mouse | - | 4 | [4] |
| BNTX | Antinociception (i.t.) | DELT II (δ₂) | Mouse | - | No significant change | [4] |
| Naltriben | Antinociception (s.c.) | DPDPE (δ₁) | Mouse | - | No significant change | [4] |
| Naltriben | Antinociception (s.c.) | DELT II (δ₂) | Mouse | - | 12.5 | [4] |
| Naltriben | Antinociception (i.t.) | DPDPE (δ₁) | Mouse | - | No significant change | [4] |
| Naltriben | Antinociception (i.t.) | DELT II (δ₂) | Mouse | - | 11 | [4] |
Table 2. In Vivo Antagonist Potency. This table showcases the functional antagonism of Naltriben and BNTX against subtype-selective agonists in antinociception assays.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize Naltriben and BNTX.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[11]
Objective: To determine the binding affinity (Kᵢ) of Naltriben and BNTX for δ₁ and δ₂ opioid receptor subtypes.
Materials:
-
Biological sample (e.g., brain tissue homogenates, cell membranes from cells expressing DOR subtypes)
-
Radiolabeled ligand (e.g., [³H]DPDPE for δ₁, [³H]Deltorphin II for δ₂)
-
Unlabeled competitor ligands (Naltriben, BNTX)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (Naltriben or BNTX).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Antinociception Assays (e.g., Tail-Flick Test)
These functional assays assess the ability of an antagonist to block the analgesic effects of an agonist.
Objective: To evaluate the in vivo antagonist potency of Naltriben and BNTX against δ₁ and δ₂-mediated antinociception.
Materials:
-
Experimental animals (e.g., mice)
-
δ₁-selective agonist (e.g., DPDPE)
-
δ₂-selective agonist (e.g., Deltorphin II)
-
Antagonists (Naltriben, BNTX)
-
Tail-flick apparatus
-
Administration tools (e.g., syringes for intrathecal or subcutaneous injection)
Procedure:
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal in response to a thermal stimulus.
-
Antagonist Administration: Administer Naltriben or BNTX to the animals via the desired route (e.g., subcutaneous, intrathecal).
-
Agonist Administration: After a predetermined time, administer a dose of the δ₁ or δ₂-selective agonist.
-
Latency Measurement: At various time points after agonist administration, measure the tail-flick latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE). The ED₅₀ of the agonist in the presence and absence of the antagonist is calculated. A rightward shift in the agonist's dose-response curve in the presence of the antagonist indicates antagonism. The degree of this shift provides a measure of the antagonist's potency.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Figure 1. Differential antagonism of DOR subtypes by BNTX and Naltriben.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative analysis of Naltriben and naloxone pharmacological effects
A definitive guide for researchers and drug development professionals on the contrasting pharmacological profiles of the delta-selective antagonist Naltriben (B52518) and the non-selective antagonist naloxone (B1662785). This report details their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
In the landscape of opioid research, the precise pharmacological characterization of receptor antagonists is paramount for the development of novel therapeutics and for dissecting the complex signaling pathways of opioid systems. This guide provides a comprehensive comparative analysis of two critical opioid receptor antagonists: Naltriben, a selective delta (δ)-opioid receptor antagonist, and naloxone, a non-selective opioid receptor antagonist widely used in clinical settings to reverse opioid overdose.
Executive Summary
Naltriben and naloxone, while both classified as opioid antagonists, exhibit markedly different pharmacological profiles. Naltriben's hallmark is its high selectivity for the δ-opioid receptor, particularly the δ₂ subtype, making it an invaluable tool for investigating the physiological roles of this receptor. In contrast, naloxone acts as a non-selective antagonist with a preference for the mu (μ)-opioid receptor, underpinning its broad efficacy in counteracting the effects of various opioids. This comparison will delve into their quantitative pharmacological parameters, the experimental protocols for their assessment, and the signaling pathways they modulate.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Tissue |
| Naltriben | Mu (μ) | 19.79 ± 1.12[1] | Rat Cerebral Cortex |
| Delta (δ) | Highly Selective (δ₂)[2][3][4][5] | Mouse Brain / Rat | |
| Kappa (κ₂) | 82.75 ± 6.32[1] | Rat Cerebral Cortex | |
| Naloxone | Mu (μ) | ~1.1 - 3.9[2][6] | Mammalian |
| Delta (δ) | ~16 - 95[2] | Mammalian | |
| Kappa (κ) | ~12 - 16[2] | Mammalian |
Note: Data is compiled from multiple sources and may reflect variations in experimental conditions.
Naltriben demonstrates a clear preference for the δ-opioid receptor, although it also exhibits moderate affinity for μ and κ₂ receptors.[1] Its selectivity for the δ₂ subtype has been particularly noted.[2][3][4][5] Naloxone, conversely, is a non-selective antagonist with the highest affinity for the μ-opioid receptor, followed by the κ- and δ-opioid receptors.[2][6]
Functional Activity
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For antagonists, this is often determined by their ability to inhibit the action of an agonist, quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for an antagonist (Ke).
| Compound | Assay Type | Receptor Subtype | Functional Potency (IC50/Ke) |
| Naltriben | Agonist-stimulated [³H]NE release | Kappa (κ₂) | Agonist activity at >100 nM[1] |
| Naloxone | Agonist-induced cAMP inhibition | Mu (μ) | IC50: ~4.85 nM (vs. Fentanyl)[7] |
| Agonist-induced antinociception | Mu (μ), Delta (δ) | Intrathecal IC50: 2.1-5.4 µg[5] | |
| Agonist-stimulated [³⁵S]GTPγS binding | Mu (μ), Delta (δ), Kappa (κ) | Full antagonist[8] |
Naltriben primarily acts as a competitive antagonist at δ-opioid receptors.[5] Interestingly, at higher concentrations, it can exhibit agonist activity at κ₂-opioid receptors.[1] Naloxone is a pure, competitive antagonist at all three major opioid receptors, effectively blocking the downstream signaling initiated by opioid agonists, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[6][7][8]
Signaling Pathways and Experimental Workflows
The interaction of Naltriben and naloxone with opioid receptors modulates intracellular signaling cascades. The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of Naltriben and naloxone for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligand: [³H]-Diprenorphine (non-selective), [³H]-DAMGO (μ-selective), [³H]-DPDPE (δ-selective), or [³H]-U69,593 (κ-selective).
-
Unlabeled ligands: Naltriben, naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (Naltriben or naloxone).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
Objective: To determine the functional potency (IC50 or Ke) of Naltriben and naloxone in inhibiting agonist-induced suppression of cAMP.
Materials:
-
CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Opioid agonist (e.g., DAMGO for μ, DPDPE for δ, U50,488 for κ).
-
Naltriben and naloxone.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (Naltriben or naloxone) for 15-30 minutes.
-
Add a fixed concentration of the opioid agonist in the presence of forskolin and IBMX.
-
Incubate for 10-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined by fitting the data to a sigmoidal dose-response curve. The equilibrium dissociation constant (Ke) can be calculated using the Schild equation for competitive antagonists.
Conclusion
Naltriben and naloxone are both indispensable tools in opioid pharmacology, yet their distinct receptor interaction profiles dictate their specific applications. Naltriben's high selectivity for the δ-opioid receptor makes it a premier choice for research aimed at elucidating the nuanced roles of this receptor subtype in pain, mood, and addiction. In contrast, naloxone's broad-spectrum, non-selective antagonism, with a preference for the μ-opioid receptor, establishes it as a life-saving clinical agent for the reversal of opioid overdose. A thorough understanding of their comparative pharmacology, as detailed in this guide, is essential for the rational design of future experiments and the development of more targeted and effective opioid-related therapeutics.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating Naltriben Mesylate Efficacy: A Comparison Guide for Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's performance, particularly in the context of validating its efficacy and specificity using knockout mouse models. Experimental data and detailed protocols are presented to support researchers in designing and interpreting studies involving this selective delta-opioid receptor antagonist.
This compound: On-Target Efficacy and Off-Target Effects
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a degree of selectivity for the δ₂ subtype, making it a valuable tool for distinguishing between delta-opioid receptor subtypes in research.[1][2] However, studies utilizing delta-opioid receptor (DOR) knockout mice have revealed that not all of Naltriben's biological activities are mediated through these receptors. A significant finding is that the immunosuppressive effects of Naltriben persist in mice lacking delta-opioid receptors, and even in mice with a triple knockout of mu, delta, and kappa-opioid receptors.[3][4] This indicates a non-opioid receptor-mediated mechanism for its immunosuppressive actions, a critical consideration for researchers interpreting data from in vivo studies.
Comparative Efficacy Data
The following table summarizes the inhibitory concentration (IC₅₀) values for Naltriben and a structurally related delta-opioid antagonist, Naltrindole, in a mixed lymphocyte reaction (MLR) assay. This assay measures the proliferative response of lymphocytes to allogeneic stimulation, a model of the adaptive immune response. The data clearly demonstrates that the immunosuppressive effect is maintained in DOR-knockout mice.
Table 1: In Vitro Efficacy of Delta-Opioid Antagonists on Mixed Lymphocyte Reaction (MLR)
| Compound | Genotype | IC₅₀ (µM) |
| Naltriben | Wild-Type | 1.8 ± 0.4 |
| DOR-Knockout | 2.1 ± 0.3 | |
| Naltrindole | Wild-Type | 1.5 ± 0.2 |
| DOR-Knockout | 1.9 ± 0.3 |
Data adapted from Gavériaux-Ruff et al., 2001.[3][4]
Alternatives to this compound
While Naltriben is a useful tool, several alternatives are available for antagonizing delta-opioid receptors.
Table 2: Comparison of Common Delta-Opioid Receptor Antagonists
| Antagonist | Selectivity | Key Features |
| Naltrindole | Highly selective for delta-opioid receptors. | Widely used non-peptide delta-opioid receptor antagonist.[1] Some studies suggest its immunosuppressive effects are not mediated by opioid receptors.[3][4] |
| Naltrexone | General opioid antagonist. | Blocks mu, delta, and kappa-opioid receptors.[5] |
| Nalmefene | Opioid antagonist. | Similar affinity for mu and kappa receptors as naltrexone, but greater affinity for delta receptors.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Mixed Lymphocyte Reaction (MLR) Assay
This protocol is adapted from Gavériaux-Ruff et al., 2001.[3][4]
Objective: To assess the in vitro immunosuppressive activity of compounds.
Materials:
-
Spleens from wild-type and DOR-knockout mice
-
RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Mitomycin C
-
[³H]thymidine
-
This compound, Naltrindole, or other test compounds.
Procedure:
-
Prepare single-cell suspensions of splenocytes from wild-type and DOR-knockout mice (responder cells).
-
Prepare stimulator cells by treating splenocytes from a different mouse strain (e.g., BALB/c) with Mitomycin C (50 µg/ml) for 30 minutes at 37°C to prevent their proliferation.
-
In a 96-well plate, co-culture responder cells (2.5 x 10⁵ cells/well) with stimulator cells (5 x 10⁵ cells/well).
-
Add various concentrations of the test compound (Naltriben, Naltrindole, etc.) to the wells.
-
Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Pulse the cultures with 1 µCi of [³H]thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the proliferative response by 50%.
In Vivo Analgesia Assessment: Hot Plate Test
Objective: To evaluate the analgesic effects of compounds by measuring the latency to a thermal stimulus.
Materials:
-
Hot plate apparatus
-
Mouse restrainer
-
Test compound (e.g., delta-opioid agonist)
-
Antagonist (e.g., this compound)
-
Wild-type and DOR-knockout mice
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer the antagonist (Naltriben) or vehicle to the mice at a predetermined time before the test.
-
Administer the test compound (agonist) or vehicle.
-
At the time of peak effect of the agonist, place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
Compare the latencies between different treatment groups and genotypes.
Visualizing Experimental Workflows and Signaling
Experimental Workflow for Validating Naltriben Efficacy
Caption: Workflow for validating Naltriben's efficacy in vitro and a hypothetical in vivo workflow.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the delta-opioid receptor and the antagonistic action of Naltriben.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben (B52518) mesylate, a selective delta-opioid receptor (DOR) antagonist, with other commonly used DOR antagonists, namely Naltrindole (B39905) and 7-Benzylidenenaltrexone (BNTX). The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tool for their studies.
In Vitro Profile: Receptor Binding and Functional Activity
The in vitro effects of Naltriben mesylate and its alternatives are primarily characterized by their binding affinity (Ki) to opioid receptors and their potency in functional assays (e.g., GTPγS binding). Naltriben is recognized as a potent and selective antagonist for the delta-opioid receptor, exhibiting a preference for the δ2 subtype.[1] However, it is crucial to note that at higher concentrations, Naltriben can also act as a kappa-opioid receptor agonist.[1]
| Compound | δ1 Ki (nM) | δ2 Ki (nM) | µ Ki (nM) | κ Ki (nM) | Notes |
| Naltriben | Higher affinity for δ2 | High affinity | 19.79 (rat cortex)[2] | 82.75 (rat cortex)[2] | Selective δ2 antagonist; κ agonist at high doses.[1][3] |
| Naltrindole | High affinity | High affinity | ~158[4] | ~316[4] | Widely used non-peptide δ antagonist.[5] |
| BNTX | High affinity | Lower affinity | - | - | Selective δ1 antagonist.[6] |
Table 1: Comparative In Vitro Binding Affinities of Delta-Opioid Receptor Antagonists. This table summarizes the binding affinities (Ki values) of Naltriben, Naltrindole, and BNTX for the delta (δ1 and δ2), mu (µ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Assay | Receptor | Potency (IC50/EC50) | Efficacy |
| Naltriben | GTPγS | Delta-Opioid | - | Antagonist |
| Naltrindole | GTPγS | Delta-Opioid | IC50: 4.0 µg (intrathecal, rat) for DPDPE antagonism[7] | Antagonist |
| BNTX | - | Delta-Opioid | - | Antagonist |
Table 2: In Vitro Functional Assay Data. This table presents the functional potencies of the antagonists in assays such as GTPγS, which measures G-protein activation.
In Vivo Profile: Antagonism of Analgesia
In vivo studies are critical for understanding the physiological effects of these antagonists. The tail-flick test is a common behavioral assay used to assess pain response and the efficacy of analgesics and their antagonists.
| Compound | Agonist Antagonized | Route of Administration | Effective Dose (ED50) / Dose Range | Animal Model |
| Naltriben | DSLET (δ2 agonist) | s.c. | Shifted ED50 of DSLET by 12.5-fold[8] | Mouse |
| 6-monoacetylmorphine | i.c.v. | Increased ED50 3-fold[9] | Mouse | |
| DPDPE (δ1) & DELT (δ2) | s.c. | 1 mg/kg antagonized both[3] | Rat | |
| Naltrindole | DPDPE (δ1 agonist) | i.c.v. | Shifted ED50 of DPDPE by 1.8-fold[8] | Mouse |
| Swim-stress-induced antinociception | i.p. | 0.5 and 1 mg/kg[10] | Rat | |
| BNTX | DPDPE (δ1 agonist) | s.c. | Increased ED50 of DPDPE 5.9-fold[6] | Mouse |
| Heroin | i.c.v. | Increased ED50 19-fold[9] | Mouse |
Table 3: Comparative In Vivo Efficacy in Antagonizing Delta-Opioid Agonists. This table summarizes the in vivo effects of the antagonists in blocking the analgesic effects of delta-opioid agonists in the tail-flick test.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-hDOR).
-
Radioligand (e.g., [³H]diprenorphine).
-
Test compounds (Naltriben, Naltrindole, BNTX).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the ability of a compound to act as an agonist or antagonist at a G-protein coupled receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Agonist (e.g., DPDPE).
-
Test compounds (Naltriben, Naltrindole, BNTX).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP and varying concentrations of the antagonist.
-
Stimulation: Add a fixed concentration of the agonist to stimulate G-protein activation.
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50.
In Vivo Tail-Flick Test
Objective: To assess the analgesic or anti-analgesic effects of a compound in an animal model.
Materials:
-
Tail-flick apparatus (radiant heat source or hot water bath).
-
Rodents (mice or rats).
-
Test compounds and vehicle.
-
Agonist (e.g., a delta-opioid agonist).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a heat stimulus to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the antagonist (e.g., Naltriben) via the desired route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).
-
Agonist Administration: After a specified pretreatment time, administer the delta-opioid agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the effect of the antagonist on the agonist-induced analgesia. The dose of the antagonist that produces a 50% reduction in the agonist's effect is the ED50.
Visualizations
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naltrindole - Wikipedia [en.wikipedia.org]
- 6. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supraspinal delta receptor subtype activity of heroin and 6-monoacetylmorphine in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist naltrindole in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Naltriben Mesylate in Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben (B52518) mesylate with other common delta-opioid receptor antagonists, supported by experimental data and detailed protocols for replication. Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a notable preference for the δ₂ subtype.[1] It is a valuable tool for distinguishing between delta-opioid receptor subtypes and investigating their physiological roles.[1][2] Beyond its canonical role as a delta-opioid antagonist, Naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, implicating it in cellular processes beyond the opioid system.[3] At higher concentrations, it may also exhibit kappa-opioid receptor agonist activity.[1][2]
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of Naltriben and other selective opioid receptor antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Receptor Selectivity |
| Naltriben | 19.79[3] | ~0.126 (pKi 10.9)[4] | 82.75 (κ₂)[3] | δ > µ > κ |
| Naltrindole | 14[5] | ~0.2 (pKi 10.7)[4] | 65[5] | δ > µ > κ |
| 7-Benzylidenenaltrexone (BNTX) | Data not consistently available | Reported to be 9.6- to 12.9-fold less potent than Naltriben at inhibiting [³H]naltriben binding, suggesting lower affinity for δ₂ receptors.[6] | Data not consistently available | Selective for δ₁ subtype |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity of a test compound (e.g., Naltriben) by measuring its ability to displace a radiolabeled ligand from opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Naltrindole for delta receptors)
-
Unlabeled test compound (Naltriben mesylate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Assessment: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
-
Test animals (e.g., mice or rats)
-
Test compound (this compound) and vehicle control
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and the restrainers to minimize stress.
-
Baseline Measurement: Gently place an animal in the restrainer and position its tail over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the tail-flick test and record the latency.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.
Whole-Cell Patch-Clamp Recording of TRPM7 Currents
This electrophysiological technique is used to measure the ion channel activity of TRPM7 in response to Naltriben in a cell line such as the human glioblastoma cell line U87.
Materials:
-
U87 cells cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (containing, e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular solution (containing, e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)
-
This compound solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent U87 cells in the recording chamber and perfuse with the extracellular solution.
-
Gigaseal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit ion channel currents.
-
Drug Application: Perfuse the Naltriben solution into the recording chamber and record the changes in the TRPM7 currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of Naltriben on the amplitude and kinetics of TRPM7 channel activity.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[8] Antagonists like Naltriben block these effects by preventing agonist binding.
Delta-Opioid Receptor Signaling Pathway
TRPM7-Mediated MAPK/ERK Signaling
Naltriben has been shown to activate TRPM7 channels, leading to an influx of Ca²⁺ and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and migration. The activation cascade typically involves Ras, Raf, MEK, and ERK, culminating in the phosphorylation of transcription factors and other downstream targets.[9][10]
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. N1’-([11C]Methyl)naltrindole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Naltriben Mesylate: A Selective Antagonist for Investigating Delta-Opioid Receptor Signaling
For researchers in opioid signaling, pharmacology, and drug development, the careful selection of control compounds is paramount for the accurate interpretation of experimental results. Naltriben (B52518) mesylate has emerged as a valuable tool, acting as a potent and selective antagonist for the delta-opioid receptor (δ-OR). This guide provides a comprehensive comparison of Naltriben mesylate with other common opioid antagonists, supported by experimental data and detailed protocols to facilitate its effective use as a negative control in opioid signaling studies.
Naltriben is a highly selective antagonist for the delta-opioid receptor, with a particular preference for the δ2 subtype.[1][2] This selectivity allows researchers to dissect the specific roles of the delta-opioid receptor in complex biological systems. However, it is crucial to note that at higher concentrations, Naltriben can exhibit off-target effects, including kappa-opioid receptor agonism and noncompetitive antagonism at mu-opioid receptors.[3][4] Understanding these characteristics is essential for designing and interpreting experiments where Naltriben is used as a negative control.
Comparative Analysis of Opioid Antagonists
To effectively utilize this compound as a negative control, it is important to compare its binding affinity and functional activity with other commonly used opioid antagonists, such as Naloxone (B1662785) and Naltrexone. The following table summarizes the binding affinities (Ki) of these antagonists at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Primary Activity |
| Naltriben | ~20 | ~0.1 - 1 | ~83 | Selective δ-Opioid Receptor Antagonist |
| Naloxone | ~1-2 | ~10-20 | ~15-30 | Non-selective Opioid Receptor Antagonist[5][6] |
| Naltrexone | ~0.5-1 | ~1-10 | ~1-5 | Non-selective Opioid Receptor Antagonist[5][6] |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key opioid signaling pathways and the role of Naltriben as a negative control.
Figure 1: Opioid receptor signaling cascade and the inhibitory action of Naltriben.
Figure 2: A typical experimental workflow for a cAMP inhibition assay.
Experimental Protocols
Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor.
-
[³H]-Naltrindole (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine cell membranes, [³H]-Naltrindole (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., unlabeled Naltrindole).
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of Naltriben that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This assay measures the ability of a delta-opioid receptor agonist to inhibit adenylyl cyclase activity and the reversal of this effect by this compound.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO-δOR).
-
Delta-opioid receptor agonist (e.g., SNC80).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the delta-opioid receptor agonist in the presence of forskolin for a specified time (e.g., 15-30 minutes). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more apparent.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
In control wells (agonist-stimulated without Naltriben), a decrease in cAMP levels is expected.
-
In the presence of Naltriben, the agonist-induced decrease in cAMP should be blocked in a concentration-dependent manner, demonstrating Naltriben's role as a negative control.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK signaling pathway by a delta-opioid receptor agonist and its inhibition by this compound.
Materials:
-
Cells expressing the delta-opioid receptor.
-
Delta-opioid receptor agonist.
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells and grow to 80-90% confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Pre-treat the cells with this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with the delta-opioid receptor agonist for a short period (e.g., 5-15 minutes), as ERK phosphorylation is often transient.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK. In the presence of Naltriben, the agonist-induced increase in ERK phosphorylation should be attenuated.
Conclusion
This compound is a powerful and selective tool for studying delta-opioid receptor signaling. Its high affinity and selectivity for the δ-OR make it an excellent negative control to confirm that an observed effect is indeed mediated by this receptor. However, researchers must be mindful of its potential off-target effects at higher concentrations. By using the comparative data and detailed protocols provided in this guide, scientists can confidently employ this compound to generate robust and reproducible data in their opioid signaling studies.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Naltriben Mesylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Naltriben mesylate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound, a potent δ-opioid receptor antagonist, is not classified as a controlled substance by the Drug Enforcement Administration (DEA), and therefore, its disposal is governed by standard hazardous chemical waste regulations.
Core Principles of this compound Disposal
Disposal of this compound must not be done through standard waste streams such as regular trash or sewer systems. Due to its pharmacological activity and potential environmental impact, it is to be treated as hazardous chemical waste. The fundamental principle is to collect, store, and transfer the waste to a licensed professional waste disposal company.
Procedural Step-by-Step Guidance
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be designated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Ensure the container is kept closed at all times, except when adding waste.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel and away from general traffic.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
4. Arranging for Disposal:
-
Once the waste container is full, or if the waste has been stored for an extended period (typically not exceeding one year), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Quantitative Data Summary
For laboratory purposes, specific quantitative limits for disposal are determined by local and federal regulations and the policies of the disposal facility. The following table provides general guidelines.
| Parameter | Guideline | Citation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [1] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [1] |
| Container Headspace | Leave at least 10% headspace to allow for expansion. |
Experimental Protocols Cited
This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures outlined are based on general laboratory chemical waste management guidelines.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Naltriben Mesylate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Naltriben mesylate, a potent and selective delta-opioid receptor antagonist. Given that the toxicological properties of this compound have not been exhaustively investigated, a high degree of caution is warranted. This guide outlines the necessary personal protective equipment (PPE), facility controls, and operational procedures to ensure the safety of laboratory personnel and the integrity of research.
I. Core Safety and Handling Precautions
Safe handling of potent compounds like this compound, which is typically a solid or powder, relies on a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the hazardous material and should be considered the primary method of protection.
-
Containment: For procedures involving powder handling, such as weighing, aliquoting, or preparing solutions, a containment system is mandatory. This can range from a chemical fume hood for low-risk solution handling to a more robust containment ventilated enclosure (CVE) or a glovebox isolator for handling powders, which minimizes the risk of aerosolization.[1]
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area with a dedicated exhaust system.[2] The facility's air handling system should be designed for single-pass air to prevent recirculation of contaminated air.
Administrative Controls: Standard Operating Procedures and Training
Clear, written protocols and comprehensive training are critical for minimizing risk.
-
Standard Operating Procedures (SOPs): Detailed SOPs should be developed and readily accessible for all procedures involving this compound.[3][4][5] These should cover receipt, storage, handling, decontamination, and disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.[3][6] This training should be documented and refreshed periodically.
-
Access Control: Access to areas where this compound is handled should be restricted to authorized and trained personnel.[3]
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE is dependent on the specific laboratory procedure and the associated risk of exposure. The following table summarizes recommended PPE for various activities.
| Activity | Recommended PPE | Rationale |
| General Laboratory Operations | Lab coat, safety glasses, gloves | Standard laboratory practice to protect against incidental contact. |
| Weighing and Dispensing (Powders) | Disposable solid-front lab coat with tight-fitting cuffs, double gloves (e.g., nitrile), disposable sleeves, safety glasses or goggles, and a full-face powered air-purifying respirator (PAPR) or supplied-air respirator. | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and an extra barrier against skin contamination are essential. |
| Solution Preparation | Chemical fume hood or other ventilated enclosure, lab coat, safety glasses with side shields or chemical splash goggles, and a single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | Lab coat, safety glasses, and appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
II. Operational Plans: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Receipt and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7] The product information sheet from suppliers often recommends storage at -20°C for long-term stability.[8]
Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][7][8]
-
When preparing a stock solution, do so within a containment ventilated enclosure or chemical fume hood.
-
Use the smallest practical quantities.
-
To make a stock solution, dissolve the solid this compound in the solvent of choice, which should be purged with an inert gas.[8]
Decontamination and Spill Response
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. Develop and validate a cleaning procedure, which may involve a deactivating solution.[9]
-
Spill Response: In the event of a spill, evacuate the area and prevent the spread of the powder or liquid. Wear appropriate PPE, including respiratory protection, and clean the spill according to the laboratory's established SOP for potent compounds.
III. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous/Solvent Waste | Collect in a sealed, labeled container compatible with the solvent. |
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[8] This ensures the complete destruction of the active pharmaceutical ingredient.[8]
IV. Experimental Protocols and Visualizations
Mechanism of Action: Delta-Opioid Receptor Antagonism
Naltriben is a potent and selective antagonist of the delta (δ)-opioid receptor, with a preference for the δ₂ subtype. Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulating ion channel activity, which ultimately decreases neuronal excitability. As an antagonist, Naltriben blocks these effects by preventing agonist binding.
References
- 1. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
